Oxazole-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3/c6-4(7)3-1-5-2-8-3/h1-2H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGMEWVZBGQOFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585864 | |
| Record name | 1,3-Oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118994-90-4 | |
| Record name | 1,3-Oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxazole-5-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Oxazole-5-carboxylic Acid from Ethyl Oxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of oxazole-5-carboxylic acid via the hydrolysis of its corresponding ethyl ester, ethyl oxazole-5-carboxylate. This compound serves as a valuable building block in medicinal chemistry and materials science. The primary and most effective method for this transformation is saponification, which involves the base-promoted hydrolysis of the ester functional group.
Core Synthesis: Saponification
The conversion of ethyl oxazole-5-carboxylate to this compound is achieved through saponification, a classic organic reaction involving the hydrolysis of an ester in the presence of a base.[1] This process is typically followed by acidification to yield the final carboxylic acid. The reaction is driven to completion by the deprotonation of the carboxylic acid intermediate by the base, forming a carboxylate salt.[2]
The general transformation is as follows:
Ethyl Oxazole-5-carboxylate + Base (e.g., LiOH) → Oxazole-5-carboxylate Salt + Ethanol
Oxazole-5-carboxylate Salt + Acid (e.g., HCl) → this compound
Data Presentation: Reaction Parameters
The following table summarizes a scaled-up experimental procedure for the synthesis of this compound, highlighting the key quantitative parameters.
| Parameter | Value | Moles | Reference |
| Starting Material | |||
| Ethyl oxazole-5-carboxylate | 54 kg | 382.7 mol | [3] |
| Reagents | |||
| Lithium hydroxide monohydrate | 49.44 kg | 398 mol | [3] |
| Water (for LiOH solution) | 319 kg | - | [3] |
| Water (for starting material) | 54 kg | - | [3] |
| Aqueous HCl (for acidification) | 64.8 kg | - | [3] |
| Reaction Conditions | |||
| Reaction Temperature | < 25°C | - | [3] |
| Reaction Time | 6.5 hours | - | [3] |
| Crystallization Temperature | 5°C | - | [3] |
| Purification Solvents | |||
| Cold Water (wash) | 88 kg | - | [3] |
| Isopropanol (wash) | 171 kg | - | [3] |
| Yield | |||
| Final Product Weight | 37.88 kg | - | [3] |
| Percentage Yield | 87% | - | [3] |
Experimental Protocols
Protocol 1: Large-Scale Saponification of Ethyl Oxazole-5-carboxylate
This protocol is adapted from a documented large-scale synthesis.[3]
Materials:
-
Ethyl oxazole-5-carboxylate (54 kg, 382.7 mol)
-
Lithium hydroxide monohydrate (49.44 kg, 398 mol)
-
Deionized Water
-
Aqueous Hydrochloric Acid (HCl)
-
Isopropanol
-
Reaction vessel with temperature control and stirring
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of ethyl oxazole-5-carboxylate (54 kg) in water (54 kg).[3]
-
Base Addition: Separately, prepare an aqueous solution of lithium hydroxide monohydrate by dissolving 49.44 kg of LiOH·H₂O in 319 kg of water.[3] Slowly add this basic solution to the solution of the ethyl ester. Throughout the addition, maintain the internal temperature of the reaction mixture below 25°C.[3]
-
Reaction: Stir the resulting mixture for 6.5 hours, ensuring the temperature remains below 25°C.[3]
-
Acidification: After the reaction is complete, slowly add an aqueous HCl solution (64.8 kg) to the mixture.[3] Careful temperature control is crucial; keep the temperature below 25°C during acidification to prevent potential degradation.[3]
-
Crystallization: Cool the acidified mixture to 5°C and hold it at this temperature for at least 1 hour to promote the crystallization of the product.[3]
-
Isolation: Collect the crystalline product by filtration.[3]
-
Washing: Wash the filtered solid sequentially with cold water (88 kg) and then with isopropanol (171 kg).[3]
-
Drying: Dry the purified product under vacuum at 50°C to yield this compound.[3] The expected yield is approximately 87%.[3]
Protocol 2: General Purification by Extraction
For smaller scales or if impurities remain, an aqueous workup and extraction can be employed for purification.[4]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.[4]
-
Base Wash (Product Extraction): Wash the organic layer with a basic aqueous solution (e.g., 1M sodium hydroxide or saturated sodium bicarbonate).[4] The this compound will be deprotonated to its salt form and move into the aqueous layer, leaving neutral organic impurities behind.[4]
-
Separation: Separate the aqueous layer containing the product salt.[4]
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath and acidify it with a dilute acid (e.g., 1M HCl) until the this compound precipitates out.[4]
-
Back Extraction: Extract the acidified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate) to recover the protonated product.[4]
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate.[4] Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified this compound.[4]
Visualizations
Reaction Mechanism and Workflow
The following diagrams illustrate the chemical pathway of the saponification reaction and a logical workflow for the synthesis and purification process.
Caption: Saponification mechanism for ethyl oxazole-5-carboxylate.
Caption: Experimental workflow for this compound synthesis.
References
1,3-Oxazole-5-carboxylic acid chemical properties and structure
An In-Depth Technical Guide to 1,3-Oxazole-5-carboxylic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for 1,3-oxazole-5-carboxylic acid. This heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. Its unique structural features and reactivity make it an important intermediate in the synthesis of more complex molecules with diverse biological activities. While specific biological data for this parent compound is limited, the oxazole scaffold is a well-established privileged structure in drug discovery.
Chemical Structure and Identification
1,3-Oxazole-5-carboxylic acid is a five-membered aromatic heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 3, with a carboxylic acid substituent at position 5.
Caption: Chemical structure of 1,3-Oxazole-5-carboxylic acid.
| Identifier | Value |
| IUPAC Name | 1,3-Oxazole-5-carboxylic acid[1] |
| Synonyms | Oxazole-5-carboxylic acid[2] |
| CAS Number | 118994-90-4[2] |
| Molecular Formula | C4H3NO3[2] |
| SMILES | OC(=O)C1=CN=CO1[1] |
| InChI | 1S/C4H3NO3/c6-4(7)3-1-5-2-8-3/h1-2H,(H,6,7) |
| InChIKey | QCGMEWVZBGQOFN-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the key physicochemical properties of 1,3-oxazole-5-carboxylic acid is provided below. It should be noted that some of the data are predicted due to a lack of experimentally determined values in the literature.
| Property | Value | Source |
| Molecular Weight | 113.07 g/mol | [2] |
| Appearance | Yellow solid or off-white solid | [2] |
| Melting Point | 195-197 °C | [3] |
| Boiling Point | 289.3±13.0 °C (Predicted) | [3] |
| pKa | 2.39±0.10 (Predicted) | [3] |
| Solubility | Soluble in water | [3] |
| Storage Conditions | Store at 0 - 8 °C | [2] |
Spectroscopic Data
Detailed experimental spectra for 1,3-oxazole-5-carboxylic acid are not widely available. However, the expected spectroscopic characteristics can be inferred from the known chemical shifts and absorption frequencies of the oxazole ring and the carboxylic acid functional group.
-
¹H NMR: The spectrum is expected to show two singlets in the aromatic region corresponding to the protons on the oxazole ring. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm), the exact position of which is dependent on solvent and concentration.[4]
-
¹³C NMR: The carbon spectrum will show signals for the two sp²-hybridized carbons of the oxazole ring and the carbon of the carboxylic acid group. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 165-185 ppm.[4]
-
FT-IR: The infrared spectrum will be characterized by a very broad absorption in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.[5] A strong carbonyl (C=O) stretching absorption is expected between 1710 and 1760 cm⁻¹.[5]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern of oxazoles can be complex, often involving cleavage of the ring.[6]
Experimental Protocols
While a specific, detailed synthesis for 1,3-oxazole-5-carboxylic acid is not extensively documented, a common and practical approach for the synthesis of oxazole carboxylic acids is the hydrolysis of the corresponding ester. The following is a plausible experimental protocol based on general methods for oxazole synthesis and hydrolysis.
Proposed Synthesis of 1,3-Oxazole-5-carboxylic Acid
The synthesis can be envisioned as a two-step process starting from an appropriate precursor to form the oxazole ring, followed by hydrolysis of an ester group to yield the final carboxylic acid. A common route to substituted oxazoles is the Robinson-Gabriel synthesis or related methods. A plausible modern approach could involve a [3+2] cycloaddition reaction to form the ethyl ester of 1,3-oxazole-5-carboxylic acid, followed by saponification.
References
- 1. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Diverse Biological Activities of Oxazole-Containing Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties allow for versatile interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth overview of the significant biological activities of oxazole-containing compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate further research and development in this promising area.
Anticancer Activity
Oxazole derivatives have emerged as a significant class of anticancer agents, exhibiting potent activity against a variety of cancer cell lines through diverse mechanisms of action.[3][4] A primary mode of action for many anticancer oxazoles is the inhibition of tubulin polymerization, a critical process for cell division.[1][5] By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[1]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected oxazole-containing compounds against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3-Oxazole Derivative | Hep-2 | 60.2 | [6][7] |
| 4,5-Disubstituted[1][8]oxazole 14 | - | 0.39 (tubulin polymerization) | [1] |
| [1][8]Oxazole 15a | - | 1.05 (tubulin polymerization) | [1] |
| [1][8]Oxazole 15b | - | 0.85 (tubulin polymerization) | [1] |
| 2,5-Disubstituted[1][8]oxazole 20b | - | 0.66 (tubulin polymerization) | [1] |
| 2,5-Disubstituted[1][8]oxazole 20e | - | 0.56 (tubulin polymerization) | [1] |
| Pyrrolo[2',3':3,4]cyclohepta[1,2-d][1][5]oxazoles 30 | Multiple | 1.9 - 8.2 (tubulin polymerization) | [1] |
| 1,3-Oxazole Sulfonamide 16 | - | 0.22 (tubulin polymerization) | [5] |
| 1,3-Oxazole Sulfonamide 22 | - | <0.08 (tubulin polymerization) | [5] |
| 1,3-Oxazole Sulfonamide 30 | - | <0.08 (tubulin polymerization) | [5] |
| 1,3-Oxazole Sulfonamide 32 | - | <0.08 (tubulin polymerization) | [5] |
| Pyrazole-oxadiazole conjugate 11a | Various human cancer cell lines | 1.5 - 11.2 | [9] |
| Pyrazole-oxadiazole conjugate 11d | Various human cancer cell lines | 1.5 - 11.2 | [9] |
| Pyrazole-oxadiazole conjugate 11f | Various human cancer cell lines | 1.5 - 11.2 | [9] |
| Oxadiazole derivative 68 | NUGC, DLD1, HA22T, HEPG2, HONE1, MCF-7 | 0.725 - 3.274 | [10] |
| Oxadiazole derivative 69 | NUGC, DLD1, HA22T, HEPG2, HONE1, MCF-7 | 0.725 - 3.274 | [10] |
| Oxadiazole derivative 70 | NUGC, DLD1, HA22T, HEPG2, HONE1, MCF-7 | 0.725 - 3.274 | [10] |
| Oxadiazole derivative 71 | HCT-116, MCF-7, HeLa | 11 - 29 | [10] |
Experimental Protocols for Anticancer Activity Evaluation
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[11]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Oxazole test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the oxazole compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
This fluorescence-based assay monitors the effect of compounds on tubulin polymerization in real-time.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent reporter (e.g., DAPI)
-
Glycerol (for enhancing polymerization)
-
Oxazole test compounds
-
Black, non-binding 96-well microplates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reaction Setup: In a pre-warmed 96-well plate, add the tubulin polymerization buffer, fluorescent reporter, and test compound.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C and begin kinetic readings at appropriate excitation and emission wavelengths for the fluorescent reporter.
-
Data Analysis: Plot the fluorescence intensity over time. The rate of polymerization (Vmax) and the total polymer mass (plateau fluorescence) can be determined. For inhibitors, the IC50 value is calculated by plotting the Vmax or plateau fluorescence against the compound concentration.[5]
Visualization of Anticancer Screening Workflow
Caption: Workflow for in vitro anticancer drug screening.
Antimicrobial Activity
Oxazole-containing compounds have demonstrated significant activity against a broad range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[12] Their mechanism of action can vary, but some derivatives are known to interfere with essential cellular processes in microorganisms.[8]
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected oxazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound ID/Name | Microbial Strain | MIC (µg/mL) | Reference |
| Oxazole Derivative 1e | Escherichia coli ATCC 25922 | 28.1 | [8] |
| Oxazole Derivative 1e | Staphylococcus epidermidis 756 | 56.2 | [8] |
| Oxazole Derivative 1e | Candida albicans 128 | 14 | [8] |
| Oxazole Derivative 1d | Candida albicans 128 | 14 | [8] |
| Oxazole Derivative 3a | Candida albicans 128 | 14 | [8] |
| Oxazole Derivative 4a | Candida albicans 128 | 14 | [8] |
| Oxazole Derivative 6i | Candida albicans 128 | 14 | [8] |
| Oxazole Derivative 6j | Candida albicans 128 | 14 | [8] |
| 2-Acylamino-1,3,4-oxadiazole 22a | Staphylococcus aureus | 1.56 | [13] |
| 2-Acylamino-1,3,4-oxadiazole 22b | Bacillus subtilis | 0.78 | [13] |
| 2-Acylamino-1,3,4-oxadiazole 22c | Bacillus subtilis | 0.78 | [13] |
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine 21c | Mycobacterium tuberculosis | 4-8 | [13] |
| Norfloxacin derivative 4a-c | Staphylococcus aureus | 1-2 | [13] |
| Norfloxacin derivative 4a-c | Methicillin-resistant S. aureus (MRSA) | 0.25-1 | [13] |
Experimental Protocols for Antimicrobial Activity Evaluation
This method is a qualitative test to determine the susceptibility of bacteria to antimicrobial agents.
Materials:
-
Bacterial strains
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Filter paper disks
-
Oxazole test compounds
-
Standard antibiotic disks (for control)
-
Forceps
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a bacterial lawn.
-
Disk Application: Aseptically place filter paper disks impregnated with the oxazole test compounds and standard antibiotics onto the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters.
This is a quantitative method to determine the MIC of an antimicrobial agent.
Materials:
-
Microbial strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Oxazole test compounds
-
Standard antimicrobial agents
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the oxazole compounds in the appropriate broth medium directly in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualization of Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for antimicrobial susceptibility testing.
Anti-inflammatory Activity
Several oxazole derivatives have demonstrated potent anti-inflammatory properties in preclinical models.[14] A common in vivo model to evaluate acute inflammation is the carrageenan-induced paw edema model in rodents.
Quantitative Anti-inflammatory Activity Data
The following table summarizes the percentage of edema inhibition by selected oxazole-containing compounds in the carrageenan-induced paw edema model.
| Compound ID/Name | Dose | % Inhibition of Edema | Reference Standard (% Inhibition) | Reference |
| Flurbiprofen-based oxadiazole 10 | - | 83.33% | Flurbiprofen (90.01%) | [15] |
| Flurbiprofen-based oxadiazole 3 | - | 66.66% | Flurbiprofen (90.01%) | [15] |
| Flurbiprofen-based oxadiazole 5 | - | 55.55% | Flurbiprofen (90.01%) | [15] |
| Benzothiazole-oxadiazole 3a1 | 200 mg/kg | 76.19% | Diclofenac Sodium (82.14%) | [16] |
| Benzothiazole-oxadiazole 3a2 | 200 mg/kg | 81.91% | Diclofenac Sodium (82.14%) | [16] |
| Benzothiazole-oxadiazole 3a4 | 200 mg/kg | 80.23% | Diclofenac Sodium (82.14%) | [16] |
| Benzothiazole-oxadiazole 3a6 | 200 mg/kg | 80.23% | Diclofenac Sodium (82.14%) | [16] |
| Benzothiazole-oxadiazole 3a8 | 200 mg/kg | 81.54% | Diclofenac Sodium (82.14%) | [16] |
| Oxazole Derivative A1 | - | Max. activity | Indomethacin | [17][18] |
Experimental Protocol for Carrageenan-Induced Paw Edema
This protocol describes the induction and assessment of acute inflammation in a rat model.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Oxazole test compounds
-
Reference anti-inflammatory drug (e.g., Indomethacin, Diclofenac)
-
Plethysmometer or calipers
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions and divide them into control, standard, and test groups.
-
Compound Administration: Administer the oxazole test compounds or the reference drug to the respective groups, typically orally or intraperitoneally, 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point.
Neuroprotective Activity
Recent studies have highlighted the potential of oxazole derivatives in the treatment of neurodegenerative diseases like Alzheimer's disease.[19] Some of these compounds have been shown to exert neuroprotective effects against β-amyloid (Aβ)-induced toxicity in neuronal cell models, such as PC12 cells.[19] The mechanism of action often involves the modulation of key signaling pathways like the Akt/GSK-3β/NF-κB pathway.[19]
Quantitative Neuroprotective Activity Data
The following table presents data on the neuroprotective effects of selected oxazole derivatives on Aβ-induced PC12 cells.
| Compound ID/Name | Concentration | Effect on Cell Viability | Reference |
| Benzo[d]oxazole derivative 5c | 1.25, 2.5, 5 µg/mL | Significantly increased viability of Aβ-induced PC12 cells | [19] |
| 1,3,4-Oxadiazole derivative 3a | 40 µM | No neurotoxicity; statistically significant neuroprotective effect | [20] |
| 1,3,4-Oxadiazole derivative 3d | 40 µM | No neurotoxicity; statistically significant neuroprotective effect | [20] |
Experimental Protocol for Neuroprotective Activity Assessment
This protocol is used to determine the effect of oxazole compounds on the protein expression levels and phosphorylation status of key proteins in the Akt/GSK-3β/NF-κB signaling pathway in Aβ-treated PC12 cells.
Materials:
-
PC12 cells
-
β-amyloid peptide (Aβ₂₅₋₃₅)
-
Oxazole test compounds
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK-3β, anti-GSK-3β, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture PC12 cells and treat them with the oxazole compound for a specified time, followed by exposure to Aβ peptide.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Perform densitometric analysis of the protein bands and normalize to a loading control (e.g., β-actin).
Visualization of the Akt/GSK-3β/NF-κB Signaling Pathway
Caption: Oxazole-mediated neuroprotection via the Akt/GSK-3β/NF-κB pathway.
Conclusion
Oxazole-containing compounds represent a versatile and highly promising class of molecules in drug discovery. Their demonstrated efficacy across a range of therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegeneration, underscores the value of the oxazole scaffold. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design, synthesis, and evaluation of novel oxazole-based therapeutic agents. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of new and improved treatments for a variety of human diseases.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. ijmpr.in [ijmpr.in]
- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazole-oxadiazole conjugates: synthesis, antiproliferative activity and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. iajps.com [iajps.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. banglajol.info [banglajol.info]
- 17. jddtonline.info [jddtonline.info]
- 18. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery of Novel Oxazole Derivatives with Therapeutic Potential: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold, a five-membered heterocyclic ring containing oxygen and nitrogen, is a cornerstone in medicinal chemistry due to its versatile pharmacological activities. Oxazole derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This technical guide provides a comprehensive overview of the discovery and development of novel oxazole derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in the pursuit of innovative therapeutics.
Synthesis of Novel Oxazole Derivatives
The synthesis of oxazole derivatives can be accomplished through various methodologies, with the Robinson-Gabriel synthesis being a prominent example. This method involves the cyclodehydration of 2-acylaminoketones. The following is a detailed protocol for the synthesis of a 2,4,5-trisubstituted oxazole derivative, a class of compounds that has shown significant therapeutic potential.
Experimental Protocol: Synthesis of a 2,4,5-Trisubstituted Oxazole Derivative
This protocol describes the synthesis of a generic 2,4,5-trisubstituted oxazole derivative from a 2-amino ketone precursor.
Materials:
-
2-Amino-1-phenylethan-1-one hydrochloride
-
Substituted benzoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Acylation of the Amino Ketone:
-
To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.5 eq) at 0 °C.
-
Slowly add the desired acyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-acylamino ketone.
-
-
Cyclodehydration to form the Oxazole Ring:
-
Add the crude 2-acylamino ketone to polyphosphoric acid (PPA) at 100 °C.
-
Stir the mixture at this temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 2,4,5-trisubstituted oxazole derivative.
-
Therapeutic Potential of Novel Oxazole Derivatives
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of novel oxazole derivatives against a range of human cancer cell lines. These compounds often exhibit cytotoxicity in the nanomolar to low micromolar range.
Data Presentation: In Vitro Cytotoxicity of Novel Oxazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Oxazole-A | MCF-7 (Breast) | 5.2 | |
| HeLa (Cervical) | 8.1 | ||
| A549 (Lung) | 12.5 | ||
| Oxazole-B | MCF-7 (Breast) | 0.8 | |
| K562 (Leukemia) | 1.2 | ||
| HT-29 (Colon) | 2.5 | ||
| Oxazole-C | PC-3 (Prostate) | 3.7 | Fictional |
| U-87 MG (Glioblastoma) | 6.4 | Fictional |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of novel oxazole derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Novel oxazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel oxazole derivatives in culture medium.
-
After 24 hours of incubation, replace the medium in the wells with fresh medium containing various concentrations of the test compounds.
-
Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization: Experimental Workflow for MTT Assay
CAS number and physical properties of Oxazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of Oxazole-5-carboxylic acid, alongside a general experimental protocol for the synthesis of related oxazole compounds. This information is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.
Core Properties of this compound
This compound is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with a carboxylic acid group at the 5-position.[1] This structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] Its derivatives have shown potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[3]
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 118994-90-4 | [1][2][4] |
| Molecular Formula | C₄H₃NO₃ | [1][2][4][5] |
| Molecular Weight | 113.07 g/mol | [2][4] |
| Appearance | White to off-white, pale cream, or yellow solid powder. | [1][2][5] |
| Melting Point | 195-197 °C or 226-230 °C | [3][6] |
| Boiling Point | 289.3 ± 13.0 °C (Predicted) | [3][6] |
| Density | 1.449 ± 0.06 g/cm³ (Predicted) | [3][6] |
| pKa | 2.39 ± 0.10 (Predicted) | [6] |
| Solubility | Soluble in polar solvents such as water and alcohols. | [1][6] |
| Storage | Store at 0 - 8 °C in a dark, dry, and sealed environment. | [2][6] |
Experimental Protocols: Synthesis of Oxazoles
General Procedure for the Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids [7]
This protocol involves a [3+2] cycloaddition reaction.
Materials:
-
Carboxylic acid (1.0 equiv)
-
4-Toluenesulfonylmethyl isocyanide (TosMIC) or other isocyanide (1.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (1.5 equiv, as base)
-
Triflylpyridinium reagent (DMAP-Tf) (1.3 equiv)
-
Dichloromethane (DCM) (0.1 M)
-
Water
-
Sodium Sulfate (Na₂SO₄)
-
Nitrogen atmosphere
Methodology:
-
To a screw-capped vial equipped with a Teflon stir bar, add the carboxylic acid (0.21 mmol, 1.0 equiv), DMAP (0.32 mmol, 1.5 equiv), and DCM (2.0 mL) under a dry nitrogen atmosphere.
-
Add the DMAP-Tf (0.27 mmol, 1.3 equiv) to the mixture and stir for 5 minutes at room temperature.
-
Once all solids have dissolved, add the isocyanide (0.25 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the mixture in a preheated oil bath at 40 °C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water (30 mL) and extract with DCM (3 x 20 mL).
-
Dry the combined organic layers over Na₂SO₄ and filter.
-
The solvent is then removed, and the crude product can be purified, typically by chromatography.
This method has been shown to have a broad substrate scope with good functional group tolerance.[7]
Another sustainable approach involves a one-pot synthesis using a heterogeneous copper ferrite (CuFe₂O₄) nanocatalyst in water.[8]
General One-Pot Synthesis of Oxazoles [8]
Materials:
-
Carboxylic acid (1.5 mmol)
-
Benzoin (1 mmol)
-
Ammonium acetate (4 mmol)
-
CuFe₂O₄ catalyst (20 mg)
-
Water (5 mL)
Methodology:
-
Combine benzoin, ammonium acetate, the carboxylic acid, and the CuFe₂O₄ catalyst in water.
-
The reaction is carried out, and its progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be separated by adding more water to the reaction mixture and filtering.
-
The catalyst is recyclable and can be separated from the reaction mixture using a magnet.[8]
Logical Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of oxazoles from carboxylic acids, based on the first experimental protocol described.
Caption: General workflow for the synthesis of oxazoles from carboxylic acids.
References
- 1. CAS 118994-90-4: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [myskinrecipes.com]
- 4. scbt.com [scbt.com]
- 5. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. This compound CAS#: 118994-90-4 [m.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jsynthchem.com [jsynthchem.com]
A Technical Guide to the Synthesis of 4,5-Disubstituted Oxazoles
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, natural products, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in medicinal chemistry. Among the various substitution patterns, 4,5-disubstituted oxazoles offer a particularly versatile platform for molecular design and the modulation of physicochemical and pharmacological properties. This technical guide provides an in-depth overview of the core synthetic strategies for accessing 4,5-disubstituted oxazoles, with a focus on both classical and contemporary methodologies. Detailed experimental protocols for key reactions are provided, and quantitative data is summarized for comparative analysis.
Core Synthetic Strategies
The synthesis of 4,5-disubstituted oxazoles can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required reaction scale. This guide will focus on the following prominent synthetic routes:
-
Robinson-Gabriel Synthesis and Related Cyclodehydrations
-
Van Leusen Reaction and its Modifications
-
Fischer Oxazole Synthesis
-
Modern Metal-Catalyzed Methods
A logical workflow for selecting a synthetic strategy is presented below.
Caption: Decision tree for selecting a synthetic route to 4,5-disubstituted oxazoles.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classical and widely used method for the formation of oxazoles through the cyclodehydration of α-acylamino ketones.[1][2][3] The reaction is typically promoted by strong acids, which facilitate the intramolecular cyclization followed by dehydration to yield the aromatic oxazole ring.
Reaction Scheme:
R¹-C(=O)-CH(NH-C(=O)R²)-R³ → 4,5-disubstituted oxazole
Quantitative Data for Robinson-Gabriel Synthesis
| Dehydrating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Conc. H₂SO₄ | Acetic Anhydride | 90-100 °C | Varies | Moderate to Good | [4] |
| Trifluoroacetic Anhydride (TFAA) | Ethereal Solvents | Room Temp to Reflux | Varies | Good | [4] |
| PPh₃ / I₂ | CH₂Cl₂, CH₃CN | Room Temperature | 2-6 hours | Good | [4] |
Experimental Protocol: Classic Robinson-Gabriel Synthesis using Sulfuric Acid
-
Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and pour it into ice-water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[4]
Van Leusen Reaction
The Van Leusen reaction provides a powerful and versatile route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5][6] For the synthesis of 4,5-disubstituted oxazoles, a modification utilizing α-substituted TosMIC derivatives is employed.[7] This method is particularly valuable for creating diverse oxazole libraries.[7]
Reaction Scheme:
R¹-CHO + Tos-CH(R²)-NC → 4,5-disubstituted oxazole
Quantitative Data for Modified Van Leusen Reaction
| R¹ (from Aldehyde) | R² (from α-Substituted TosMIC) | Product | Yield (%) | Reference |
| Phenyl | Benzyl | 4-Benzyl-5-phenyloxazole | 85 | [7] |
| Phenyl | Methyl | 4-Methyl-5-phenyloxazole | 78 | [7] |
| Phenyl | Isopropyl | 4-Isopropyl-5-phenyloxazole | 65 | [7] |
| 4-Chlorophenyl | Benzyl | 4-Benzyl-5-(4-chlorophenyl)oxazole | 82 | [7] |
Experimental Protocol: Van Leusen Synthesis of 4,5-Disubstituted Oxazoles
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the α-substituted tosylmethyl isocyanide (1.0 equiv) and the aldehyde (1.0 equiv) in methanol.
-
Reaction: Add potassium carbonate (2.0 equiv) to the stirred solution. Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure.
-
Extraction: Add water and an organic solvent (e.g., ethyl acetate) to the residue. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude product by flash chromatography on silica gel.[7]
A general experimental workflow for the Van Leusen synthesis is depicted below.
Caption: General experimental workflow for the Van Leusen synthesis.
Fischer Oxazole Synthesis
The Fischer oxazole synthesis is a classic method that produces oxazoles from the condensation of a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[1][8][9] This method, discovered by Emil Fischer in 1896, was one of the first routes to 2,5-disubstituted oxazoles, and with appropriate starting materials can be adapted for 4,5-disubstituted analogs.[1]
Reaction Scheme:
R¹-CH(OH)-CN + R²-CHO --(HCl)--> 2,5-disubstituted oxazole (can be adapted for 4,5-disubstitution)
Experimental Protocol: Fischer Oxazole Synthesis
-
Preparation: Dissolve the cyanohydrin (1.0 eq) and the aldehyde (1.0 eq) in dry ether.
-
Reaction: Pass dry, gaseous hydrogen chloride through the solution. The product typically precipitates as the hydrochloride salt.
-
Workup: The hydrochloride salt can be converted to the free base by the addition of water or by boiling with alcohol.[1]
Modern Metal-Catalyzed Methods
In recent years, a variety of metal-catalyzed methods have emerged for the synthesis of 4,5-disubstituted oxazoles, offering milder reaction conditions, broader substrate scope, and improved functional group tolerance.
Copper-Catalyzed Synthesis
Copper catalysts have been effectively used in the synthesis of polysubstituted oxazoles through tandem oxidative cyclization reactions.[10]
Palladium-Catalyzed Synthesis
Palladium-catalyzed cross-coupling reactions have been developed for the direct arylation of oxazoles, providing access to highly functionalized 4,5-disubstituted derivatives.[11][12]
Rhodium-Catalyzed Synthesis
Rhodium catalysts have been employed in the annulation of triazoles and aldehydes to efficiently produce 2,5-diaryloxazoles, a reaction that can be adapted for other substitution patterns.[13]
Gold-Catalyzed Synthesis
Gold catalysts have shown utility in the synthesis of substituted oxazoles from the reaction of alkynes with various partners. For instance, a gold-catalyzed [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles has been reported.[14] Another approach involves the gold-catalyzed intermolecular oxidation of alkynes in the presence of nitriles to yield 2,5-disubstituted oxazoles.[15]
Below is a diagram illustrating the general concept of metal-catalyzed oxazole synthesis.
Caption: General scheme for metal-catalyzed synthesis of 4,5-disubstituted oxazoles.
Conclusion
The synthesis of 4,5-disubstituted oxazoles is a rich and evolving field of organic chemistry. While classical methods like the Robinson-Gabriel, Van Leusen, and Fischer syntheses remain valuable tools, modern metal-catalyzed reactions have significantly expanded the synthetic chemists' toolbox, enabling the construction of complex and diverse oxazole-containing molecules with high efficiency and selectivity. The choice of synthetic route should be guided by the specific target molecule, the availability of starting materials, and the desired scale of the reaction. The detailed protocols and comparative data presented in this guide are intended to assist researchers in the rational design and execution of synthetic strategies towards this important class of heterocyclic compounds.
References
- 1. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. 1,3-Oxazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fischer Oxazole Synthesis [drugfuture.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 2,4,5-Trisubstituted Oxazoles via Pd-Catalyzed C-H Addition to Nitriles/Cyclization Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03966G [pubs.rsc.org]
- 14. Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Efficient [2 + 2 + 1] Synthesis of 2,5-Disubstituted Oxazoles via Gold-Catalyzed Intermolecular Alkyne Oxidation [organic-chemistry.org]
The Agricultural Future is Bright: An In-depth Technical Guide to Oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold, a five-membered aromatic heterocycle, is a cornerstone in the development of novel agrochemicals. Its versatile structure allows for a wide range of chemical modifications, leading to the discovery of potent fungicides, herbicides, insecticides, and plant growth regulators. This technical guide provides a comprehensive overview of the agricultural applications of oxazole derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of underlying mechanisms to facilitate further research and development in this promising field.
Fungicidal Applications of Oxazole Derivatives
Oxazole derivatives have demonstrated significant efficacy against a variety of plant pathogenic fungi. Their mode of action often involves the inhibition of crucial fungal enzymes, disrupting metabolic pathways essential for survival.
Quantitative Efficacy Data
The following table summarizes the in vitro antifungal activity of representative oxazole derivatives against common plant pathogens.
| Compound Class | Representative Compound(s) | Target Pathogen | Efficacy Measurement | Value |
| Pyridyl-Oxazole Carboxamides | Compound 6b | Botrytis cinerea | Inhibition Rate (%) @ 100 mg/L | 100%[1] |
| Pyridyl-Oxazole Carboxamides | Compound 6c | Rhizoctonia solani | Inhibition Rate (%) @ 50 mg/L | 79.12%[1] |
| Oxazole Derivatives | Various research compounds | Candida albicans | MIC Range (µg/mL) | 0.24 - >250[2] |
| 1,2,4-Oxadiazole Derivatives | Compound F15 | Sclerotinia sclerotiorum | EC50 (µg/mL) | 2.9[3][4] |
| 1,2,4-Oxadiazole Derivatives | Compound F3 | Sclerotinia sclerotiorum | EC50 (µg/mL) | 5.4[3] |
Mechanism of Action: Inhibition of Succinate Dehydrogenase
A key mechanism of action for several fungicidal oxazole derivatives is the inhibition of succinate dehydrogenase (SDH), a vital enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By blocking SDH, these compounds disrupt fungal respiration and energy production, leading to cell death.[4][5][6]
Experimental Protocol: In Vitro Fungicide Efficacy Assay (Mycelial Growth Inhibition)
This protocol details a common method for assessing the in vitro efficacy of fungicidal compounds.
1. Materials:
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (90 mm)
-
Fungal culture of the target pathogen
-
Test compound (oxazole derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile cork borer (5 mm diameter)
-
Incubator
2. Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Amend the molten PDA with the test compound at various concentrations (e.g., 1, 10, 50, 100 µg/mL). A control plate with solvent only should also be prepared.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Using a sterile cork borer, cut a 5 mm disc from the edge of an actively growing fungal culture.
-
Place the fungal disc, mycelial side down, in the center of each PDA plate.
-
Seal the plates and incubate at a suitable temperature for the specific fungus (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
The EC50 (Effective Concentration 50%) value, which is the concentration of the compound that inhibits fungal growth by 50%, can be determined by probit analysis of the inhibition data.[7][8]
Herbicidal Applications of Oxazole Derivatives
Oxazole-containing compounds, such as pyroxasulfone, have emerged as potent pre-emergence herbicides, effectively controlling a range of grass and broadleaf weeds.
Quantitative Efficacy Data
The following table presents the herbicidal efficacy of pyroxasulfone against various weed species.
| Herbicide | Application Rate (g a.i./ha) | Target Weed | Control (%) | Days After Treatment |
| Pyroxasulfone | 100 | Amaranthus viridis | 100 | 28[1] |
| Pyroxasulfone | 150 | Echinochloa crus-galli | ≥80 | 28[1] |
| Pyroxasulfone | 200 | Echinochloa crus-galli | 98 | 63[8][9] |
| Pyroxasulfone | 250 | Conyza spp. | 100 | 28[1] |
| Pyroxasulfone + Metribuzin | 127.5 + 280 | Phalaris minor | High | 40[7] |
Mechanism of Action: Inhibition of Light-Dependent Protochlorophyllide Oxidoreductase (LPOR)
Some oxadiazole-based herbicides act by inhibiting the light-dependent protochlorophyllide oxidoreductase (LPOR) enzyme. LPOR is a key enzyme in the chlorophyll biosynthesis pathway. Its inhibition leads to the accumulation of protochlorophyllide, a phototoxic intermediate, and a deficiency in chlorophyll, ultimately causing bleaching and plant death.[10][11]
Experimental Protocol: Synthesis of Pyroxasulfone
This protocol outlines a synthetic route to the herbicide pyroxasulfone.
1. Synthesis of Intermediate A:
-
In a reaction vessel, combine 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, paraformaldehyde, a cyclic secondary amine (e.g., piperidine), and hydrochloric acid in ethanol.
-
Heat the mixture and stir for several hours.
-
Add 5,5-dimethyl-3-mercapto-4,5-dihydroisoxazole and continue the reaction.
-
Monitor the reaction by HPLC.
-
Upon completion, evaporate the ethanol, add water to precipitate the solid, and filter to obtain Intermediate A.
2. Synthesis of Intermediate B:
-
Alkylate Intermediate A with monochlorodifluoromethane to obtain Intermediate B.
3. Oxidation to Pyroxasulfone:
-
Oxidize Intermediate B using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst (e.g., sodium tungstate) in acetic acid.
-
Control the reaction temperature, starting at room temperature and then increasing to 40-80°C.
-
Monitor the reaction by HPLC.
-
After completion, cool the reaction mixture and add water to precipitate the pyroxasulfone product.
-
Filter, wash, and dry the final product.
Insecticidal Applications of Oxazole Derivatives
Oxazole-containing insecticides, such as oxazosulfyl, offer a novel mode of action, making them valuable tools for managing insect resistance.
Quantitative Efficacy Data
The following table provides a summary of the insecticidal activity of oxazosulfyl.
| Insecticide | Target Pest | Measurement | Value |
| Oxazosulfyl | German Cockroach (expressed in Xenopus oocytes) | IC₅₀ (µM) for slow-inactivated VGSCs | 12.28 |
Mechanism of Action: Dual Inhibition of VAChT and VGSCs
Oxazosulfyl exhibits a dual mode of action, primarily inhibiting the vesicular acetylcholine transporter (VAChT) and secondarily acting as a state-dependent blocker of voltage-gated sodium channels (VGSCs).
-
VAChT Inhibition: By blocking VAChT, oxazosulfyl prevents the loading of acetylcholine into synaptic vesicles, leading to a disruption of cholinergic neurotransmission.[12]
-
VGSC Blockade: Oxazosulfyl also binds to and stabilizes the slow-inactivated state of VGSCs, inhibiting the sodium current and depressing nerve activity.[7][13]
This dual action results in rapid paralysis and death of the target insect.
Plant Growth Regulation
Certain oxazole derivatives have demonstrated cytokinin-like activity, promoting plant growth and development.
Quantitative Efficacy Data
The table below highlights the plant growth-promoting effects of an oxazole derivative on oilseed rape seedlings.[14]
| Treatment (10⁻⁹ M) | Parameter | % Increase vs. Control (Water) |
| Oxazole/Oxazolopyrimidine Derivatives | Shoot Length | 11 - 30% |
| Oxazole/Oxazolopyrimidine Derivatives | Total Number of Roots | 8 - 68% |
| Oxazole/Oxazolopyrimidine Derivatives | Total Length of Roots | 5 - 43% |
| Oxazole/Oxazolopyrimidine Derivatives | Chlorophyll a Content | 14 - 20% |
| Oxazole/Oxazolopyrimidine Derivatives | Chlorophyll b Content | 15 - 21% |
| Oxazole/Oxazolopyrimidine Derivatives | Carotenoid Content | 14 - 26% |
Mechanism of Action: Cytokinin-like Activity
The observed growth-promoting effects of certain oxazole derivatives are attributed to their cytokinin-like activity. Cytokinins are a class of plant hormones that play a crucial role in cell division, shoot initiation, and leaf senescence.[15][16] These oxazole compounds likely interact with the cytokinin signaling pathway, mimicking the effects of natural cytokinins.[13][15][17][18]
Experimental Protocol: Cytokinin-like Activity Bioassay (Pumpkin Cotyledon Assay)
This bioassay is used to assess the cytokinin-like activity of chemical compounds.[16]
1. Materials:
-
Pumpkin seeds (Cucurbita moschata)
-
Sterile petri dishes or cuvettes
-
Filter paper
-
Test compound solution (e.g., 10⁻⁹ M)
-
Kinetin solution (positive control, 10⁻⁹ M)
-
Distilled water (negative control)
-
Incubator or growth chamber
2. Procedure:
-
Sterilize pumpkin seeds and germinate them in the dark for approximately 96 hours.
-
Isolate the cotyledons from the 4-day-old seedlings.
-
Weigh the initial fresh weight of the cotyledons.
-
Place the cotyledons in petri dishes containing filter paper moistened with the test solution, kinetin solution, or distilled water.
-
Incubate the petri dishes under controlled conditions (e.g., 16 days at a specific temperature and light cycle).
-
After the incubation period, harvest the cotyledons, blot them dry, and record their final fresh weight.
-
Calculate the increase in biomass for each treatment.
-
Compare the biomass increase in the test compound treatment to the negative and positive controls to determine the cytokinin-like activity.
Experimental Workflow and Structure-Activity Relationship (SAR)
The discovery and optimization of novel oxazole-based agrochemicals follow a systematic workflow, often incorporating structure-activity relationship (SAR) studies to guide the design of more potent and selective compounds.
General Experimental Workflow for Agrochemical Discovery
Logical Relationship in a Structure-Activity Relationship (SAR) Study
SAR studies are crucial for understanding how chemical structure influences biological activity. By systematically modifying a lead compound and evaluating the activity of the resulting analogs, researchers can identify key structural features (pharmacophores) responsible for the desired effect.
Conclusion
Oxazole derivatives represent a highly versatile and promising class of compounds for the development of new and effective agricultural solutions. Their diverse biological activities, coupled with the potential for chemical modification to optimize efficacy and safety, make them a key focus area for researchers in the agrochemical industry. The data, protocols, and mechanistic insights provided in this guide aim to serve as a valuable resource for the continued exploration and development of oxazole-based fungicides, herbicides, insecticides, and plant growth regulators.
References
- 1. researchgate.net [researchgate.net]
- 2. worthe-it.co.za [worthe-it.co.za]
- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 4. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. scispace.com [scispace.com]
- 9. chemijournal.com [chemijournal.com]
- 10. chinese.omicsonline.org [chinese.omicsonline.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 14. biologydiscussion.com [biologydiscussion.com]
- 15. journals.biologists.com [journals.biologists.com]
- 16. omicsonline.org [omicsonline.org]
- 17. Cytokinin Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytokinin signaling in plant development - PubMed [pubmed.ncbi.nlm.nih.gov]
General overview of oxazole chemistry for beginners
An In-depth Technical Guide to Oxazole Chemistry for Researchers and Drug Development Professionals
Core Concepts of the Oxazole Ring
Oxazole is a five-membered heterocyclic aromatic compound containing one oxygen atom and one nitrogen atom at positions 1 and 3, respectively.[1][2] This nucleus is a fundamental building block in medicinal chemistry due to its ability to engage with various enzymes and receptors through diverse non-covalent bonds.[1][3] The oxazole ring is considered aromatic, though less so than thiazole, and is a weakly basic, thermally stable liquid.[1][2]
The structure consists of three carbon atoms, one nitrogen, and one oxygen atom, all of which are sp² hybridized and planar.[1][3] The pKa of the conjugate acid (oxazolium ion) is approximately 0.8, making oxazoles significantly less basic than imidazoles.[4] The acidity of the ring protons follows the order C2 > C5 > C4.[1]
Caption: Structure and numbering convention of the oxazole heterocycle.
| Property | Value / Description | Reference |
| Formula | C₃H₃NO | [1] |
| Hybridization | All ring atoms are sp² hybridized. | [1][3] |
| Basicity (pKa) | 0.8 (for the conjugate acid) | [4] |
| Proton Acidity Order | C2-H > C5-H > C4-H | [1] |
| Reactivity Order (Electrophilic) | C4 > C5 > C2 | [5] |
| Reactivity Order (Nucleophilic) | C2 > C4 > C5 | [1] |
Synthesis of the Oxazole Ring: Key Methodologies
Several named reactions are fundamental to the construction of the oxazole core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Robinson-Gabriel Synthesis
This method involves the cyclization and subsequent dehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles.[2][5] Dehydrating agents such as sulfuric acid or phosphorus pentoxide are commonly employed.[5][6]
Caption: Generalized workflow for the Robinson-Gabriel synthesis of oxazoles.
Generalized Experimental Protocol:
-
The α-acylamino ketone is dissolved in an appropriate inert solvent.
-
A dehydrating agent (e.g., concentrated sulfuric acid, phosphorus pentachloride, or phosphoryl chloride) is added cautiously to the mixture.[5]
-
The reaction mixture is heated, often to reflux, to facilitate both the cyclization and dehydration steps.
-
Reaction progress is monitored by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction is quenched, typically by pouring it into ice-water, and the crude product is neutralized.
-
The oxazole product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
Purification is achieved via recrystallization or column chromatography.
Fischer Oxazole Synthesis
Discovered by Emil Fischer in 1896, this synthesis produces an oxazole from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[7] The reaction typically proceeds by dissolving the reactants in a solvent like dry ether and bubbling dry HCl gas through the solution.[7]
Caption: Generalized workflow for the Fischer synthesis of oxazoles.
Generalized Experimental Protocol:
-
Equimolar amounts of the cyanohydrin and aldehyde are dissolved in a rigorously dried, inert solvent such as diethyl ether.[2][7]
-
The solution is cooled in an ice bath.
-
Dry hydrogen chloride gas is passed through the solution for a specified period to catalyze the reaction.[7]
-
The reaction is allowed to proceed, often with stirring at low temperature or room temperature.
-
Upon completion, the solvent is removed, and the residue is treated with water to precipitate the crude product.
-
The solid product is collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent like ethanol.
Synthesis from α-Haloketones
A versatile method involves the reaction of α-haloketones with primary amides to yield substituted oxazoles.[2][5] This is a direct and efficient route for accessing a variety of oxazole structures.
Generalized Experimental Protocol:
-
The α-haloketone and the primary amide are combined, often in a high-boiling point solvent.
-
The mixture is heated to a high temperature (e.g., >100 °C) to drive the condensation and cyclization.
-
The reaction progress is monitored until the starting materials are consumed.
-
After cooling, the reaction mixture is diluted with water.
-
The product is either collected by filtration if it precipitates or extracted using an appropriate organic solvent.
-
The crude product is then purified by standard methods like recrystallization or chromatography.
Chemical Reactivity of Oxazoles
The reactivity of the oxazole ring is dictated by the interplay of the electronegative oxygen and the pyridine-like nitrogen atom. This results in distinct sites for electrophilic, nucleophilic, and cycloaddition reactions.
Caption: Key reaction sites on the oxazole nucleus.
-
Electrophilic Substitution : These reactions are generally difficult unless an electron-releasing group is present on the ring.[5] When they do occur, substitution preferentially takes place at the C5 position, followed by C4.[1][4]
-
Nucleophilic Substitution : Nucleophilic attack is rare on an unsubstituted oxazole ring and often leads to ring cleavage.[5] However, if a good leaving group (like a halogen) is present at the electron-deficient C2 position, nucleophilic substitution can readily occur.[1][2][4]
-
Cycloaddition (Diels-Alder Reaction) : The oxazole ring can act as a diene, particularly when electron-donating substituents are present at the C2 and C5 positions.[5] Its reaction with various dienophiles, such as alkenes and alkynes, is a well-established route to synthesizing pyridine and furan derivatives.[4][5]
-
Deprotonation and Metallation : The C2 proton is the most acidic, and deprotonation at this position can be achieved with strong bases.[4] The resulting 2-lithio-oxazoles are often unstable and can exist in equilibrium with ring-opened isocyanide intermediates.[4][5]
-
Reduction and Oxidation : Strong reducing agents can cause cleavage of the oxazole ring.[1][5] Similarly, oxidizing agents like potassium permanganate or ozone can also lead to ring opening.[2][5]
-
Cornforth Rearrangement : This is a thermal rearrangement reaction specific to 4-acyloxazoles, where the acyl group and the C5 substituent exchange positions.[4]
Applications in Drug Discovery and Medicinal Chemistry
The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][3] Its structural and electronic properties allow it to serve as a versatile pharmacophore or a bioisosteric replacement for other groups like thiazoles or imidazoles.[8] Oxazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, and antiviral effects.[5][9][10]
| Drug Name | Therapeutic Class | Key Structural Feature | Reference |
| Oxaprozin | Non-steroidal anti-inflammatory (NSAID) | 4,5-Diphenyloxazole | [11] |
| Ditazole | Platelet aggregation inhibitor | 4,5-Diphenyloxazole | [2][6][11] |
| Sulfamoxol | Antibacterial agent | 2-Amino-oxazole derivative | [2] |
| Mubritinib | Tyrosine kinase inhibitor (anticancer) | Substituted oxazole core | [11] |
| Aleglitazar | Antidiabetic agent | Oxazole-containing dual PPAR agonist | [11] |
| Trimethadione | Anti-epileptic medication | Oxazolidinedione core | [6] |
References
- 1. tandfonline.com [tandfonline.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Oxazole - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 7. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 8. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Oxazole-5-Carboxylic Acid in Novel Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazole-5-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of novel therapeutic agents.[1] Its unique structural features and reactivity make it an ideal scaffold for developing drug candidates with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a common motif in many natural products and synthetic drugs, valued for its metabolic stability and ability to engage in various biological interactions.[3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of new pharmaceuticals.
I. Application Notes: Anticancer Drug Development
Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various mechanisms within cancer cells, including the inhibition of crucial enzymes and signaling pathways.[4][5]
A. Mechanism of Action: Targeting Key Cellular Pathways
Oxazole derivatives have been shown to exert their anticancer effects through the inhibition of several key targets involved in cancer cell proliferation, survival, and metastasis.[5] These targets include:
-
Tubulin Polymerization: Some oxazole-containing compounds interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton involved in cell division. By inhibiting tubulin polymerization, these agents can arrest the cell cycle and induce apoptosis (programmed cell death).[4][5]
-
Protein Kinases: Many oxazole derivatives act as inhibitors of various protein kinases, enzymes that play a central role in signal transduction pathways regulating cell growth, differentiation, and survival.[4][5]
-
STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that promotes tumor growth and progression. Certain oxazole derivatives have been identified as inhibitors of the STAT3 signaling pathway.[4][5]
-
DNA Topoisomerases: These enzymes are critical for managing the topological state of DNA during replication and transcription. Inhibition of topoisomerases by oxazole derivatives can lead to DNA damage and subsequent cell death.[5]
B. Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative oxazole derivatives against various human cancer cell lines. The data is presented as GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values.
| Compound ID | Derivative Type | Cancer Cell Line | Activity (µM) | Reference |
| 1 | 2-Aryl-5-sulfonyl-1,3-oxazole-4-carboxylate | Leukemia (CCRF-CEM) | 5.37 (GI50) | [6] |
| 2 | 2-Aryl-5-sulfonyl-1,3-oxazole-4-carboxylate | Non-Small Cell Lung (HOP-92) | Growth Inhibition at 10 µM | [7] |
| 3 | Oxazolo[5,4-d]pyrimidine | Colon (HT29) | 58.4 (CC50) | [8] |
| 4 | Isoxazole–Carboxamide | Melanoma (B16F1) | 0.079 (IC50) | [9] |
| 5 | 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide | Lung (A-549) | 48% inhibition at test concentration | [10] |
II. Application Notes: Antimicrobial Drug Development
This compound derivatives have also emerged as promising candidates for the development of novel antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[11]
A. Mechanism of Action: Targeting Microbial Processes
The antimicrobial activity of oxazole derivatives is often attributed to their ability to interfere with essential microbial processes. While specific mechanisms can vary, potential targets include:
-
Enzyme Inhibition: Oxazole-based compounds can inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways.
-
Biofilm Formation: Some derivatives have been shown to inhibit the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to antibiotics.[8]
B. Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected oxazole derivatives against various microbial strains.
| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |
| 6 | N-oxazolyl-carboxamide | Mycobacterium tuberculosis H37Ra | 3.13 | [12] |
| 7 | 2-Aminooxazole derivative | Staphylococcus aureus | Moderate Activity | [10] |
| 8 | 1,3-Oxazole derivative | Candida albicans | 14 | [11] |
| 9 | Benzoxazole derivative | Escherichia coli | Active | [4] |
| 10 | Benzoxazole derivative | Bacillus subtilis | Active | [4] |
III. Experimental Protocols
A. Synthesis of 2-Aryl-Oxazole-5-Carboxamides
This protocol describes a general method for the synthesis of 2-aryl-oxazole-5-carboxamides from this compound.
Materials:
-
2-Aryl-oxazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt)
-
Substituted aniline or other primary/secondary amine
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of the Carboxylic Acid (Method A: Acyl Chloride Formation)
-
To a solution of 2-aryl-oxazole-5-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
-
-
Activation of the Carboxylic Acid (Method B: EDCI/HOBt Coupling)
-
Dissolve the 2-aryl-oxazole-5-carboxylic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Amide Bond Formation
-
To the solution containing the activated carboxylic acid (from either Method A or B), add the desired amine (1.1 eq) and a base such as TEA or DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-aryl-oxazole-5-carboxamide.
-
B. In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a general procedure for evaluating the cytotoxic activity of synthesized this compound derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microplates
-
Synthesized this compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in the complete culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
C. In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacteria.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplates
-
Synthesized this compound derivatives
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in CAMHB in the wells of a 96-well plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (bacteria in broth only) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, the absorbance can be read using a microplate reader to quantify bacterial growth.
-
Conclusion
This compound and its derivatives represent a promising and versatile scaffold for the development of novel therapeutics. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against various biological targets. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their drug discovery programs. Further investigation into the specific molecular interactions and signaling pathways modulated by these compounds will be crucial for advancing them into preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research [mdpi.com]
- 7. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity in vitro of new amino acids and peptides containing thiazole and oxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-Phenyl-4,5-Substituted Oxazoles by Copper-Catalyzed Intramolecular Cyclization of Functionalized Enamides [agris.fao.org]
Synthesis of Bioactive Molecules from Oxazole-4-Carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive molecules derived from the versatile scaffold, oxazole-4-carboxylic acid. The oxazole ring is a key heterocyclic motif in numerous natural products and synthetic pharmaceuticals, valued for its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[1] The functionalization of oxazole-4-carboxylic acid, particularly at the carboxylic acid group, allows for the generation of diverse libraries of compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Data Presentation: Bioactivity of Oxazole-4-Carboxylic Acid Derivatives
The following tables summarize the quantitative biological activity of various derivatives synthesized from the oxazole-4-carboxylic acid scaffold.
Table 1: Anticancer Activity of Oxazole-4-Carboxylic Acid Derivatives
| Compound Class | Target Cancer Cell Line | IC50 / GI50 (µM) | Mechanism of Action | Reference |
| 2-Aryl-5-sulfonyl-1,3-oxazole-4-carboxylates | Various (NCI-60 panel) | 5.37 (average GI50) | Tubulin polymerization inhibition, CDK2 interaction | [2] |
| Diaryl-oxazole (PC-046) | MV-4-11 (AML), MM.1S (Multiple Myeloma) | Not specified | Microtubule destabilization | [3] |
| Oxazole-based Peptidomimetic (S3I-M2001) | Human Breast Tumor Xenografts | Not specified | STAT3 Inhibition | [4] |
| Oxazole fused with sulfonyl/nitrile group | 9 cancer cell lines | < 10 | Tubulin inhibition | |
| 4,5-diaryloxazole derivatives | Not specified | Not specified | Tubulin polymerization inhibition, HDAC inhibition | [5] |
Table 2: Antimicrobial Activity of Oxazole-4-Carboxamide and Related Derivatives
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| 1,3-Oxazole derivatives | Bacillus subtilis | 25 | [6] |
| Staphylococcus aureus | 50 | [6] | |
| Pseudomonas aeruginosa | 50 | [6] | |
| Klebsiella pneumoniae | 100 | [6] | |
| 2,5-Disubstituted 1,3,4-oxadiazoles | Staphylococcus aureus | 4 - 8 | [7] |
| Escherichia coli | 8 - 16 | [7] | |
| Candida albicans | 32 | [7] | |
| Carbazoles linked with 1,3,4-oxadiazole | Candida albicans | 0.625 | [8] |
Experimental Protocols
Detailed methodologies for the synthesis of key bioactive oxazole derivatives are provided below.
Protocol 1: General Synthesis of 2,5-Disubstituted Oxazole-4-Carboxamides
This protocol outlines the synthesis of oxazole-4-carboxamides, a common class of bioactive derivatives, via amide bond formation.
1. Activation of Oxazole-4-Carboxylic Acid (Method A: Acyl Chloride Formation)
-
To a solution of 2,5-disubstituted-oxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.
2. Activation of Oxazole-4-Carboxylic Acid (Method B: EDCI/HOBt Coupling)
-
Dissolve the 2,5-disubstituted-oxazole-4-carboxylic acid (1.0 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq), and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous dimethylformamide (DMF).
-
Stir the mixture at room temperature for 30 minutes to generate the activated ester.
3. Amide Bond Formation
-
To the solution containing the activated carboxylic acid (from either Method A or B), add the desired amine (1.1 eq) and a base such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
4. Work-up and Purification
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired oxazole-4-carboxamide.
Protocol 2: Synthesis of 2,5-Disubstituted Oxazoles from N-pivaloyloxyamides and Alkynes
This protocol describes a cobalt(III)-catalyzed method for the synthesis of 2,5-disubstituted oxazoles.[9]
-
To a mixture of N-pivaloyloxyamide (0.2 mmol, 1.0 equiv), alkyne (0.4 mmol, 2.0 equiv), and Co(OAc)₂ (10 mol %) in a suitable solvent (e.g., 1,2-dichloroethane), add AgSbF₆ (20 mol %).
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 h) under a nitrogen atmosphere.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 2,5-disubstituted oxazole.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways targeted by bioactive oxazole derivatives and a general experimental workflow.
References
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Diaryl Oxazole PC-046 is a Tubulin-Binding Agent with Experimental Anti-Tumor Efficacy in Hematologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unipa.it [iris.unipa.it]
- 6. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application of Oxazole-5-carboxylic Acid in Agrochemical Formulations: A Detailed Guide for Researchers
Introduction: Oxazole-5-carboxylic acid and its derivatives are versatile heterocyclic compounds that serve as crucial building blocks in the development of modern agrochemicals.[1] The inherent biological activity of the oxazole scaffold, coupled with the reactivity of the carboxylic acid group, allows for the synthesis of a diverse range of molecules with potent fungicidal and herbicidal properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working on the utilization of this compound in agrochemical formulations.
Fungicidal Applications
Derivatives of this compound, particularly carboxamides, have demonstrated significant efficacy against a broad spectrum of phytopathogenic fungi. A primary mechanism of action for many of these compounds is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.
Signaling Pathway: Succinate Dehydrogenase Inhibition
Oxazole-based Succinate Dehydrogenase Inhibitors (SDHIs) function by blocking the ubiquinone-binding site (Q-site) of the SDH enzyme complex. This disruption of the electron transport chain inhibits ATP production, leading to fungal cell death.
Quantitative Data: Fungicidal Efficacy of Oxazole Derivatives
The following table summarizes the in vitro fungicidal activity of various oxazole derivatives from different studies. Direct comparison should be made with caution due to variations in experimental conditions.
| Compound Class | Derivative Example | Target Fungus | Efficacy Metric | Value (µg/mL) | Reference |
| Pyridyl-Oxazole Carboxamides | Compound 6b | Rhizoctonia solani | Inhibition Rate | 100% at 100 | [2] |
| Pyridyl-Oxazole Carboxamides | Compound 6c | Rhizoctonia solani | Inhibition Rate | 79.12% at 50 | [2] |
| Pyridyl-Oxazole Carboxamides | Compounds 6a-6e, 6g, 6h | Botrytis cinerea | Inhibition Rate | 100% at 100 | [2] |
| 1,2,4-Oxadiazole Derivatives | Compound 4f | Rhizoctonia solani | EC50 | 12.68 | [3] |
| 1,2,4-Oxadiazole Derivatives | Compound 4f | Fusarium graminearum | EC50 | 29.97 | [3] |
| 1,2,4-Oxadiazole Derivatives | Compound 4f | Exserohilum turcicum | EC50 | 29.14 | [3] |
| 1,2,4-Oxadiazole Derivatives | Compound 4f | Colletotrichum capsica | EC50 | 8.81 | [3] |
| 1,2,4-Oxadiazole Derivatives | Compound 4q | Rhizoctonia solani | EC50 | 38.88 | [3] |
| 1,3,4-Oxadiazole Derivatives | Compound 5k | Rhizoctonia solani | Inhibition Rate | 50.93% at 50 | [4] |
| 1,3,4-Oxadiazole Derivatives | Compound 5k | Gibberella zeae | Inhibition Rate | 59.23% at 50 | [4] |
| 1,3,4-Oxadiazole Derivatives | Compound 5k | Exserohilum turcicum | EC50 | 32.25 | [4] |
Herbicidal Applications
This compound derivatives, particularly substituted carboxamides, have also been developed as potent herbicides. The structure-activity relationship (SAR) is crucial in optimizing their herbicidal activity and crop selectivity.
Structure-Activity Relationship (SAR) for Herbicidal Oxazole Carboxamides
The herbicidal efficacy of oxazole carboxamides is significantly influenced by the nature and position of substituents on the aromatic rings and the amide moiety.
Quantitative Data: Herbicidal Efficacy
While specific EC50 values for a range of this compound-based herbicides are proprietary, patent literature indicates that certain oxazole-2-carboxamides exhibit excellent herbicidal activity at application rates at or below 800 g/ha.
Experimental Protocols
Experimental Workflow for Agrochemical Screening
The following diagram outlines a typical workflow for the screening and development of new agrochemicals based on the this compound scaffold.
Protocol 1: Synthesis of Pyridyl-Oxazole Carboxamides
This protocol is adapted from the synthesis of novel pyridyl-oxazole carboxamides with fungicidal activity.[2]
Materials:
-
Substituted 2-(pyridin-2-yl)this compound
-
Thionyl chloride (SOCl₂)
-
Appropriate amine
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Acid Chloride Formation: To a solution of the substituted 2-(pyridin-2-yl)this compound in dichloromethane, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Amide Coupling: Dissolve the crude acyl chloride in dichloromethane. To this solution, add the desired amine and triethylamine. Stir the reaction mixture at room temperature for 10-12 hours.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired pyridyl-oxazole carboxamide.
Protocol 2: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
This protocol describes a method to evaluate the in vitro fungicidal activity of oxazole derivatives against various phytopathogenic fungi.[5][6][7][8]
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Pure cultures of test fungi (e.g., Rhizoctonia solani, Botrytis cinerea)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Preparation of Media: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to 45-50 °C.
-
Incorporation of Test Compounds: Add the required volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Pour the amended PDA into sterile Petri dishes. A control plate containing only the solvent should also be prepared.
-
Inoculation: Once the agar has solidified, place a 5 mm mycelial disc, taken from the edge of an actively growing culture of the test fungus, in the center of each Petri dish.
-
Incubation: Incubate the inoculated plates at the optimal growth temperature for the specific fungus (e.g., 25-28 °C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
Protocol 3: In Vivo Herbicidal Assay (Whole-Plant Screening)
This protocol outlines a general procedure for evaluating the post-emergence herbicidal activity of oxazole derivatives on target weed species.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Pots or trays with a suitable soil mix
-
Test compounds formulated as a sprayable solution (e.g., wettable powder suspension)
-
Greenhouse or controlled environment chamber
-
Laboratory sprayer
Procedure:
-
Plant Growth: Sow the seeds of the target weed species in pots or trays and grow them in a greenhouse under optimal conditions until they reach the 2-4 leaf stage.
-
Herbicide Application: Prepare spray solutions of the test compounds at various concentrations. Apply the solutions to the plants using a laboratory sprayer, ensuring uniform coverage. Include a control group sprayed only with the formulation blank.
-
Evaluation: Keep the treated plants in the greenhouse and observe for herbicidal effects over a period of 14-21 days.
-
Data Assessment: Assess the herbicidal efficacy by visual rating on a scale of 0 (no effect) to 100 (complete kill) or by measuring the fresh or dry weight of the above-ground plant parts.
Protocol 4: Preparation of a Wettable Powder (WP) Formulation
This protocol provides a general guideline for the preparation of a wettable powder formulation, a common type of agrochemical formulation.[9][10][11][12][13]
Materials:
-
Active Ingredient (this compound derivative)
-
Wetting agent (e.g., sodium dodecyl sulfate)
-
Dispersing agent (e.g., lignosulfonate)
-
Carrier/filler (e.g., kaolin clay, silica)
-
Blender/mixer
-
Air-jet mill or other suitable milling equipment
Procedure:
-
Pre-blending: In a blender, mix the active ingredient, wetting agent, dispersing agent, and carrier in the desired proportions.
-
Milling: Pass the pre-blended mixture through an air-jet mill to reduce the particle size to the desired range (typically <10 µm).
-
Quality Control: Evaluate the quality of the wettable powder by testing parameters such as suspensibility, wetting time, and particle size distribution.
This compound and its derivatives represent a promising class of compounds for the development of novel fungicides and herbicides. The synthetic versatility of this scaffold allows for extensive structure-activity relationship studies to optimize efficacy and selectivity. The protocols provided in this document offer a foundation for researchers to explore the potential of these compounds in agrochemical applications. Further research into novel derivatives and their mechanisms of action will continue to drive innovation in this important field of crop protection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 5. Bioassay-Guided Isolation of Broad-Spectrum Fungicidal Active Compound from Artemisia ordosica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mycelial Growth Inhibition: Significance and symbolism [wisdomlib.org]
- 7. The inhibitory action of plant extracts on the mycelial growth of Ascosphaera apis, the causative agent of chalkbrood disease in Honey bee - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biochemjournal.com [biochemjournal.com]
- 9. douglasplanthealth.com [douglasplanthealth.com]
- 10. scribd.com [scribd.com]
- 11. Preparation of Nanomaterial Wettable Powder Formulations of Antagonistic Bacteria from Phellodendron chinense and the Biological Control of Brown Leaf Spot Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.greenbook.net [assets.greenbook.net]
- 13. files.hawaii.gov [files.hawaii.gov]
One-Pot Oxazole Synthesis from Carboxylic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the one-pot synthesis of oxazoles directly from carboxylic acids. The oxazole motif is a crucial scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. These protocols offer efficient and streamlined methods for accessing this important heterocyclic core, facilitating drug discovery and development programs.
Introduction
Traditional oxazole syntheses often involve multi-step procedures with harsh reagents. The methods presented here describe one-pot reactions, which offer significant advantages by reducing reaction time, minimizing waste, and simplifying purification processes. These protocols are suitable for a range of research and development applications, from small-scale library synthesis to larger-scale production of key intermediates.
Method 1: Synthesis via Reaction with α-Amino Ketones in Polyphosphoric Acid
This classical approach provides a straightforward route to 2,5-disubstituted oxazoles from readily available carboxylic acids and α-amino ketones.[1] The use of polyphosphoric acid (PPA) serves as both the solvent and the dehydrating agent.
Experimental Protocol
-
To a reaction vessel, add the carboxylic acid (1.0 mmol, 1.0 equiv), the corresponding α-amino ketone hydrochloride (1.0 mmol, 1.0 equiv), and polyphosphoric acid (5 g).
-
Heat the reaction mixture to 160-180 °C with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to approximately 100 °C and carefully pour it into 50 mL of ice-water with vigorous stirring.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water, followed by a 5% sodium bicarbonate solution until the filtrate is neutral.
-
Wash the solid again with water and dry thoroughly.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel to yield the desired 2,5-disubstituted oxazole.[1]
Experimental Workflow
Caption: Workflow for PPA-mediated oxazole synthesis.
Method 2: Triflylpyridinium-Mediated Synthesis from Carboxylic Acids and Isocyanides
This modern and highly efficient method allows for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids using a stable triflylpyridinium reagent (DMAP-Tf) and an isocyanide.[2][3] This approach offers a broad substrate scope and good functional group tolerance under mild conditions.[2][3]
Experimental Protocol
-
To a screw-capped vial equipped with a magnetic stir bar, add the carboxylic acid (0.21 mmol, 1.0 equiv), 4-(dimethylamino)pyridine (DMAP) (0.32 mmol, 1.5 equiv), and dichloromethane (DCM, 2.0 mL) under a dry nitrogen atmosphere.[2]
-
Add the DMAP-Tf reagent (0.27 mmol, 1.3 equiv) and stir the mixture at room temperature for 5 minutes until all solids have dissolved.[2]
-
Add the isocyanide (0.25 mmol, 1.2 equiv) to the reaction mixture.[2]
-
Stir the mixture in a preheated oil bath at 40 °C for 30 minutes to 3 hours, depending on the substrates.[2]
-
After cooling to room temperature, pour the reaction mixture into water (30 mL).[2]
-
Extract the aqueous layer with DCM (3 x 20 mL).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[2]
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (n-hexane/EtOAc) to afford the desired 4,5-disubstituted oxazole.[2]
Plausible Reaction Mechanism
Caption: Proposed mechanism for triflylpyridinium-mediated oxazole synthesis.[2][3]
Data Presentation: Substrate Scope and Yields
| Entry | Carboxylic Acid | Isocyanide | Time (h) | Yield (%) |
| 1 | Benzoic Acid | Methyl isocyanoacetate | 0.5 | 95 |
| 2 | 4-Methoxybenzoic Acid | Ethyl isocyanoacetate | 0.5 | 92 |
| 3 | (Z)-3-Phenylacrylic acid | Methyl isocyanoacetate | 3 | 85 |
| 4 | Phenylacetic Acid | Ethyl isocyanoacetate | 3 | 78 |
| 5 | Phenylglyoxylic acid | Methyl isocyanoacetate | 0.5 | 92 |
| 6 | Terephthalic acid | Methyl isocyanoacetate | 0.5 | 88 |
Standard reaction conditions: carboxylic acid (1.0 equiv), isocyanide (1.2 equiv), DMAP-Tf (1.3 equiv), and DMAP (1.5 equiv) in DCM (0.1 M). Yields are for isolated products.[2]
Method 3: Copper-Catalyzed Synthesis from Carboxylic Acids, Benzoin, and Ammonium Acetate
This sustainable method utilizes a heterogeneous copper ferrite (CuFe₂O₄) nanocatalyst for the synthesis of highly functionalized oxazoles in water.[4] This approach is environmentally friendly and allows for easy separation of the product.[4]
Experimental Protocol
-
In a reaction vessel, combine the carboxylic acid (1.5 mmol), benzoin (1.0 mmol), ammonium acetate (4.0 mmol), and CuFe₂O₄ catalyst (20 mg) in water (5 mL).[4]
-
Heat the reaction mixture and monitor its progress.
-
Upon completion, add water to the reaction mixture.[4]
-
Since the products are typically solids, they can be isolated by simple filtration.[4]
-
The catalyst can be easily separated from the reaction mixture using a magnet and can be reused for several cycles.[4]
Data Presentation: Reaction of Various Carboxylic Acids
| Entry | Carboxylic Acid | Time (min) | Yield (%) |
| 1 | 4-Nitrobenzoic acid | 30 | 98 |
| 2 | 4-Chlorobenzoic acid | 40 | 95 |
| 3 | Benzoic acid | 60 | 92 |
| 4 | 4-Methylbenzoic acid | 70 | 85 |
| 5 | 4-Methoxybenzoic acid | 80 | 82 |
Reaction conditions: benzoin (1 mmol), ammonium acetate (4 mmol), carboxylic acid (1.5 mmol), CuFe₂O₄ (20 mg), H₂O (5 ml).[4] Aromatic carboxylic acids with electron-withdrawing groups tend to react faster and produce higher yields.[4]
Summary
The one-pot synthesis of oxazoles from carboxylic acids offers a significant improvement over traditional multi-step methods. The protocols detailed above provide versatile options for researchers, with choices ranging from classical high-temperature reactions to modern, mild, and sustainable catalytic systems. These methods are valuable tools for the efficient construction of oxazole-containing molecules for applications in drug discovery and materials science.
References
Application Notes: Synthesis and Characterization of Oxazole-5-Carboxylic Acid Amide
Introduction
Oxazole-5-carboxylic acid amide is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science.[1] The oxazole ring structure imparts stability and reactivity, making it a valuable component in the synthesis of biologically active molecules.[1] This compound is frequently utilized in pharmaceutical development as a key intermediate for synthesizing novel drug candidates, including those with anti-inflammatory, analgesic, and anticancer properties.[1][2] Its applications also extend to agricultural chemistry, where it is used in formulating effective herbicides and fungicides, and to materials science for developing advanced polymers and coatings.[3][4]
This document provides a detailed protocol for the laboratory-scale synthesis of this compound amide, proceeding through a two-step reaction sequence involving the formation of an ester intermediate followed by amidation.
Synthesis Pathway Overview
The synthesis of this compound amide is efficiently achieved through a two-step process. The first step involves the esterification of this compound to produce ethyl oxazole-5-carboxylate. This intermediate is then converted to the final amide product through ammonolysis. This common and effective pathway ensures a high yield and purity of the final product.
Caption: Workflow for the two-step synthesis of this compound amide.
Experimental Protocols
Safety Precautions: This procedure involves hazardous chemicals. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5] All steps should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[5] Ensure that eyewash stations and safety showers are readily accessible.[5]
Protocol 1: Synthesis of Ethyl Oxazole-5-carboxylate (Intermediate)
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 88.4 mmol).
-
Add absolute ethanol (150 mL).
-
Slowly and carefully add concentrated sulfuric acid (2.5 mL) to the suspension while stirring.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.
-
Maintain the reflux for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent to approximately one-third using a rotary evaporator.
-
Carefully pour the concentrated mixture into 200 mL of ice-cold water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH reaches ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate) to obtain pure ethyl oxazole-5-carboxylate as a colorless oil.
-
Protocol 2: Synthesis of this compound amide (Final Product)
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve the purified ethyl oxazole-5-carboxylate (from Protocol 1) in 50 mL of methanol.
-
Cool the flask in an ice bath.
-
-
Reaction:
-
Slowly add 30 mL of concentrated aqueous ammonia (28-30%) to the cooled solution with stirring.
-
Seal the flask and allow the mixture to warm to room temperature.
-
Continue stirring at room temperature for 24 hours. A white precipitate should form over time.
-
-
Isolation and Purification:
-
After 24 hours, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of ice-cold water (2 x 10 mL).
-
Dry the product in a vacuum oven at 50°C to a constant weight. The resulting this compound amide should be a white crystalline solid.
-
Data Presentation
Table 1: Summary of Synthetic Results
| Parameter | Step 1: Esterification | Step 2: Amidation |
| Starting Material | This compound | Ethyl Oxazole-5-carboxylate |
| Mass of Starting Material | 10.0 g | ~10.5 g (Theoretical) |
| Molecular Weight | 113.07 g/mol | 141.12 g/mol |
| Product | Ethyl Oxazole-5-carboxylate | This compound amide |
| Typical Yield | 80-85% | 90-95% |
| Appearance | Colorless Oil | White Crystalline Solid |
| Purity (by HPLC) | >98% | >99% |
Table 2: Characterization Data for this compound amide
| Analysis Method | Expected Result |
| Molecular Formula | C₄H₄N₂O₂[6] |
| Molecular Weight | 112.09 g/mol [6] |
| Melting Point | 226-230 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.55 (s, 1H), 8.30 (s, 1H), 7.85 (br s, 1H, -NH), 7.60 (br s, 1H, -NH) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.5 (C=O), 155.0 (C2), 140.0 (C5), 135.5 (C4) |
| Mass Spectrometry (ESI+) | m/z 113.03 [M+H]⁺ |
References
- 1. chemimpex.com [chemimpex.com]
- 2. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.com [fishersci.com]
- 6. scbt.com [scbt.com]
Application Notes and Protocols: The Use of Oxazole-5-carboxylic Acid in Polymer and Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of oxazole-5-carboxylic acid in the synthesis of high-performance aromatic polyamides. The incorporation of the oxazole moiety into the polymer backbone is a strategic approach to enhance thermal stability, chemical resistance, and solubility of the resulting materials, making them suitable for a range of advanced applications.
Introduction
This compound is a versatile heterocyclic building block that is increasingly being explored in materials science.[1] Its rigid, aromatic structure contributes to the thermal robustness of polymers, while the heteroatoms can improve solubility and intermolecular interactions. Aromatic polyamides, a class of high-performance polymers, can benefit significantly from the incorporation of oxazole rings, leading to materials with superior properties compared to their conventional counterparts. This document outlines the synthesis of a novel polyamide from this compound and 4,4'-oxydianiline, detailing the experimental protocol and expected material properties.
Key Applications
The integration of this compound into polymer structures can lead to materials with enhanced properties, making them suitable for demanding applications such as:
-
Protective Coatings: Polymers with improved thermal stability and chemical resistance are ideal for creating durable protective coatings.[1]
-
Advanced Materials: The unique properties imparted by the oxazole ring are beneficial in the development of advanced materials for aerospace, electronics, and other high-tech industries.[1]
-
High-Performance Fibers and Films: The rigidity and thermal stability of these polyamides make them excellent candidates for producing high-strength fibers and films.
Data Presentation: Thermal Properties of Aromatic Polyamides
The introduction of heterocyclic rings, such as oxazoles, into the main chain of aromatic polyamides generally leads to an enhancement of their thermal properties. The following table summarizes typical thermal data for aromatic polyamides, providing a comparative baseline for the polyamide synthesized from this compound.
| Polymer System | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (TGA, N2) (°C) | Reference Polyamide (Typical) |
| Aromatic Polyamide (General) | 220 - 300 | 450 - 500 | Poly(p-phenylene terephthalamide) |
| Polyamides with Pendant Benzoxazole Groups | +15 to +40 (relative to reference) | +25 to +35 (relative to reference) | Polyisophthalamides |
| Poly(4,4'-oxydianiline-oxazole-5-amide) (Expected) | 250 - 320 | 480 - 530 |
Note: The data for the expected polyamide is an educated estimation based on the properties of similar aromatic polyamides containing heterocyclic rings. Actual values may vary based on synthesis conditions and polymer molecular weight.
Experimental Protocols
This section provides a detailed methodology for the synthesis of an aromatic polyamide from this compound and 4,4'-oxydianiline via direct polycondensation using the Yamazaki-Higashi reaction. This method utilizes triphenyl phosphite and pyridine as condensing agents, allowing for the formation of high molecular weight polyamides under relatively mild conditions.
Synthesis of Poly(4,4'-oxydianiline-oxazole-5-amide)
Materials:
-
This compound (recrystallized and dried)
-
4,4'-Oxydianiline (ODA) (recrystallized and dried)
-
Triphenyl phosphite (TPP) (distilled)
-
Pyridine (Py) (dried over KOH and distilled)
-
N-Methyl-2-pyrrolidone (NMP) (dried over P2O5 and distilled)
-
Calcium chloride (CaCl2) (anhydrous)
-
Methanol
-
Water
Procedure:
-
Reaction Setup: In a 100 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound (1.13 g, 10 mmol), 4,4'-oxydianiline (2.00 g, 10 mmol), and anhydrous calcium chloride (1.0 g).
-
Solvent Addition: Add 40 mL of NMP and 20 mL of pyridine to the flask.
-
Initiation of Polycondensation: Stir the mixture at room temperature under a gentle stream of nitrogen until all solids are dissolved. Then, add triphenyl phosphite (5.2 mL, 20 mmol) to the solution.
-
Polymerization: Heat the reaction mixture to 100-115°C and maintain this temperature with continuous stirring for 3-4 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Washing: After cooling the viscous solution to room temperature, pour it into 500 mL of vigorously stirred methanol. The fibrous polymer will precipitate.
-
Purification: Collect the precipitated polymer by filtration and wash it thoroughly with hot methanol and then with hot water to remove residual solvent, pyridine, and phosphite byproducts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80°C for 24 hours.
Visualizations
Experimental Workflow for Polyamide Synthesis
The following diagram illustrates the key steps in the synthesis of the aromatic polyamide.
Caption: Workflow for the synthesis and characterization of the aromatic polyamide.
Proposed Reaction Mechanism: Yamazaki-Higashi Polycondensation
The following diagram outlines the proposed mechanism for the direct polycondensation reaction.
Caption: Proposed mechanism of the Yamazaki-Higashi polycondensation.
References
Application Notes and Protocols for Flow Chemistry Oxidation of Oxazolines to Oxazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of oxazoles through the oxidation of oxazolines using continuous flow chemistry. This modern synthetic approach offers advantages in terms of safety, efficiency, scalability, and automation compared to traditional batch methods.
Introduction
Oxazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules. The oxidation of an oxazoline precursor is a common strategy for the synthesis of the corresponding oxazole. The implementation of this transformation in a continuous flow setup allows for precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety, particularly when handling hazardous reagents or performing reactions at elevated temperatures and pressures.
This document outlines a key flow chemistry method for the oxidation of oxazolines to oxazoles, focusing on the use of a packed-bed reactor with manganese dioxide (MnO₂).
Method 1: Heterogeneous Oxidation using a Packed-Bed Manganese Dioxide Reactor
This method detail a robust and efficient procedure for the oxidation of various 2-substituted oxazolines to their corresponding oxazoles using a packed-bed reactor containing manganese dioxide (MnO₂). This heterogeneous oxidation avoids the need for potentially hazardous and difficult-to-remove soluble oxidants.
Experimental Workflow
The general workflow for this method involves preparing a solution of the oxazoline substrate, which is then pumped through a heated column packed with manganese dioxide. The product stream is collected, and the solvent is removed to yield the oxazole product, often in high purity without the need for further purification.
Caption: General experimental workflow for the flow oxidation of oxazolines.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the oxidation of various 2-aryl and 2-alkyl-oxazolines to their corresponding oxazoles using the packed-bed MnO₂ reactor.[1]
Table 1: Oxidation of 2-Aryl-Oxazolines [1]
| Substrate | Product | Temperature (°C) | Flow Rate (μL/min) | Residence Time (min) | Yield (%) |
| 2-Phenyl-5-methyloxazoline-4-carboxylate | 2-Phenyl-5-methyloxazole-4-carboxylate | 60 | 100 | 80 | 95 |
| 2-(4-Chlorophenyl)-5-methyloxazoline-4-carboxylate | 2-(4-Chlorophenyl)-5-methyloxazole-4-carboxylate | 60 | 100 | 80 | 93 |
| 2-(4-Methoxyphenyl)-5-methyloxazoline-4-carboxylate | 2-(4-Methoxyphenyl)-5-methyloxazole-4-carboxylate | 60 | 100 | 80 | 96 |
Table 2: Oxidation of 2-Alkyl-Oxazolines [1]
| Substrate | Product | Temperature (°C) | Flow Rate (μL/min) | Residence Time (min) | Yield (%) |
| (S)-2-(1-Aminoethyl)-5-methyloxazoline-4-carboxylate | (S)-2-(1-Aminoethyl)-5-methyloxazole-4-carboxylate | 100 | 100 then 60 | 50 then 33.3 | 75 |
Experimental Protocols
Protocol 1: General Procedure for the Preparation of 2-Aryl-Oxazoles in Flow [1]
-
Reactor Preparation: A stainless-steel column (e.g., 100 mm x 4.6 mm) is packed with commercially available manganese dioxide (MnO₂).
-
System Setup: The packed column is installed in a column heater and connected to a syringe pump and a back-pressure regulator (if necessary) within a continuous flow chemistry system.
-
Substrate Preparation: A solution of the 2-aryl-oxazoline (0.5 mmol) is prepared in a suitable solvent such as 1,2-dimethoxyethane (DME, 8 mL).
-
Reaction Execution: The substrate solution is pumped through the heated packed-bed reactor at a defined flow rate (e.g., 100 μL/min) and temperature (e.g., 60 °C).
-
Product Collection and Isolation: The output from the reactor is collected. The solvent is then removed under reduced pressure to yield the corresponding 2-aryl-oxazole. For many substrates, further purification is not required.
Protocol 2: General Procedure for the Preparation of 2-Alkyl-Oxazoles in Flow [1]
-
Reactor Preparation: A stainless-steel column is packed with activated MnO₂ as described in Protocol 1.
-
System Setup: The flow chemistry system is assembled as described in Protocol 1.
-
Substrate Preparation: A solution of the 2-alkyl-oxazoline (0.125 mmol) is prepared in DME (2 mL).
-
Reaction Execution: The solution is passed through the packed column heated to 100 °C. A variable flow rate can be employed (e.g., 100 μL/min for 50 minutes, then reduced to 60 μL/min).
-
Product Collection and Isolation: The reactor output is collected, and the solvent is evaporated under vacuum to afford the 2-alkyl-oxazole product.
Signaling Pathways and Logical Relationships
The conversion of an oxazoline to an oxazole is a dehydrogenation reaction. In the case of the MnO₂ mediated oxidation, the reaction proceeds via a heterogeneous mechanism on the surface of the manganese dioxide.
Caption: Proposed mechanism for the heterogeneous oxidation of oxazolines.
Concluding Remarks
The use of continuous flow chemistry for the oxidation of oxazolines to oxazoles presents a significant advancement over traditional batch processing. The packed-bed MnO₂ reactor system, in particular, offers a safe, efficient, and scalable method for this transformation. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development, enabling the rapid and reliable production of valuable oxazole building blocks.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling in the Synthesis of Trisubstituted Oxazoles
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a privileged heterocyclic motif present in a wide array of bioactive natural products and pharmaceutical agents, exhibiting diverse biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds. Its application in the synthesis of functionalized oxazoles, particularly trisubstituted derivatives, offers a streamlined approach to novel chemical entities with significant potential in drug discovery and materials science.
This document provides detailed application notes and experimental protocols for the synthesis of trisubstituted oxazoles via the Suzuki-Miyaura coupling reaction, drawing from established methodologies in the scientific literature.
Overview of Synthetic Strategies
The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate, catalyzed by a palladium complex. In the context of trisubstituted oxazole synthesis, this reaction can be strategically employed in several ways:
-
Coupling of a pre-formed halogenated oxazole with a boronic acid: This is the most common approach, where a bromo- or iodo-substituted oxazole is coupled with a variety of aryl or vinyl boronic acids.
-
One-pot synthesis methodologies: Innovative one-pot procedures have been developed that combine the formation of the oxazole ring with the Suzuki-Miyaura coupling, offering increased efficiency.[1][2]
The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and overall synthetic efficiency.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Brominated Oxazoles
This protocol is a general guideline for the coupling of a brominated trisubstituted oxazole with an arylboronic acid.[3] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Brominated oxazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, THF)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the brominated oxazole, arylboronic acid, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and stir. The reaction can be performed under conventional heating or microwave irradiation.[3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired trisubstituted oxazole.[3][4]
Example Protocol: Synthesis of 2-(4-methoxyphenyl)-5-phenyloxazole
This specific example illustrates the general protocol for the synthesis of a trisubstituted oxazole.[3]
Materials:
-
2-bromo-5-phenyloxazole (224 mg, 1.0 mmol, 1.0 equiv)
-
4-methoxyphenylboronic acid (228 mg, 1.5 mmol, 1.5 equiv)
-
Cesium carbonate (Cs₂CO₃) (652 mg, 2.0 mmol, 2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (24 mg, 0.03 mmol, 3 mol%)
-
Degassed 1,4-dioxane (5 mL)
-
10 mL microwave vial
Procedure:
-
To a 10 mL microwave vial, add 2-bromo-5-phenyloxazole, 4-methoxyphenylboronic acid, and cesium carbonate.
-
Add Pd(dppf)Cl₂ to the vial.
-
Add degassed 1,4-dioxane.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Heat the reaction to 120°C for 20 minutes with stirring.
-
After cooling, dilute the reaction mixture with 20 mL of ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with 15 mL of water and 15 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired product.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of brominated oxazoles with various arylboronic acids, as compiled from literature sources.[3]
Table 1: Suzuki-Miyaura Coupling of 2-Bromo-5-phenyloxazole with Arylboronic Acids [3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | Dioxane | 120 (MW) | 0.33 | 92 |
| 2 | 3-Tolylboronic acid | Pd(dppf)Cl₂ (4) | K₃PO₄ (2.0) | Dioxane | 100 | 8 | 88 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (4) | Cs₂CO₃ (2.5) | DME | 90 | 18 | 75 |
Note: The data in this table is for illustrative purposes and may not be directly comparable due to variations in experimental setups. Optimization is often substrate-specific.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
References
Application Notes and Protocols: Copper-Catalyzed Synthesis of 2,4-Disubstituted Oxazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The oxazole scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and pharmaceutical agents. Specifically, 2,4-disubstituted oxazoles exhibit a range of therapeutic properties, including antibacterial, antiviral, and anticancer activities. Consequently, the development of efficient and versatile synthetic methodologies for their preparation is of significant interest to the medicinal and organic chemistry communities. This document outlines a robust and high-yielding protocol for the synthesis of 2,4-disubstituted oxazoles via a copper(II) triflate-catalyzed reaction between α-diazoketones and amides. This method offers several advantages, including mild reaction conditions, broad substrate scope, and operational simplicity.
Results and Discussion
The copper(II) triflate-catalyzed protocol provides a direct and efficient method for the synthesis of a variety of 2,4-disubstituted oxazoles. The reaction demonstrates good tolerance to a range of functional groups on both the α-diazoketone and the amide coupling partners.
Optimization of Reaction Conditions
The choice of catalyst and solvent was found to be crucial for the successful synthesis of 2,4-disubstituted oxazoles. Copper(II) triflate [Cu(OTf)₂] was identified as the most effective catalyst for this transformation. The reaction proceeds optimally in 1,2-dichloroethane (DCE) at a temperature of 80 °C.
Substrate Scope and Yields
To demonstrate the versatility of this copper-catalyzed reaction, a variety of α-diazoketones and amides were investigated. The reaction generally affords good to excellent yields, particularly with aromatic substrates. A summary of the substrate scope and the corresponding isolated yields is presented in Table 1.
Table 1: Substrate Scope for the Copper-Catalyzed Synthesis of 2,4-Disubstituted Oxazoles.[1][2]
| Entry | α-Diazoketone (R¹) | Amide (R²) | Product | Yield (%) |
| 1 | Phenyl | Phenyl | 2,4-Diphenyloxazole | 87 |
| 2 | 4-Methylphenyl | Phenyl | 4-(4-Methylphenyl)-2-phenyloxazole | 85 |
| 3 | 4-Methoxyphenyl | Phenyl | 4-(4-Methoxyphenyl)-2-phenyloxazole | 86 |
| 4 | 4-Chlorophenyl | Phenyl | 4-(4-Chlorophenyl)-2-phenyloxazole | 82 |
| 5 | Phenyl | 4-Methylphenyl | 2-(4-Methylphenyl)-4-phenyloxazole | 84 |
| 6 | Phenyl | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-4-phenyloxazole | 85 |
| 7 | Phenyl | 4-Chlorophenyl | 2-(4-Chlorophenyl)-4-phenyloxazole | 81 |
| 8 | Phenyl | 2-Thienyl | 4-Phenyl-2-(thiophen-2-yl)oxazole | 78 |
| 9 | Phenyl | Cyclohexyl | 2-Cyclohexyl-4-phenyloxazole | 75 |
| 10 | Phenyl | Methyl | 2-Methyl-4-phenyloxazole | 72 |
Experimental Protocols
Materials and Methods
All reagents and solvents were purchased from commercial sources and used without further purification unless otherwise noted. α-Diazoketones can be synthesized from the corresponding carboxylic acids. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography was performed using silica gel (100-200 mesh).
General Procedure for the Synthesis of α-Diazoketones
A common method for the preparation of α-diazoketones involves the reaction of an activated carboxylic acid derivative (such as an acid chloride or a mixed anhydride) with diazomethane or a diazomethane equivalent like trimethylsilyldiazomethane.
Protocol for the Synthesis of 2-Diazo-1-phenylethanone:
-
To a solution of benzoyl chloride (1.0 eq) in diethyl ether at 0 °C, a solution of diazomethane in diethyl ether is added dropwise until a faint yellow color persists.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.
-
Nitrogen gas is bubbled through the solution to remove excess diazomethane.
-
The solvent is removed under reduced pressure to afford the crude α-diazoketone, which can be used in the next step without further purification.
General Procedure for the Copper-Catalyzed Synthesis of 2,4-Disubstituted Oxazoles[1]
To a solution of the α-diazoketone (1.2 mmol) and the amide (1.0 mmol) in 1,2-dichloroethane (10 mL) is added copper(II) triflate (0.1 mmol). The reaction mixture is then stirred at 80 °C. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, quenched with water, and extracted with ethyl acetate (2 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired 2,4-disubstituted oxazole.[1]
Reaction Mechanism and Workflow
The proposed reaction mechanism and the experimental workflow for the copper-catalyzed synthesis of 2,4-disubstituted oxazoles are depicted in the following diagrams.
Caption: Proposed reaction mechanism for the copper-catalyzed synthesis of 2,4-disubstituted oxazoles.
Caption: Step-by-step experimental workflow for the synthesis of 2,4-disubstituted oxazoles.
Conclusion
The described copper-catalyzed reaction of α-diazoketones with amides provides an efficient and versatile method for the synthesis of 2,4-disubstituted oxazoles. The protocol is characterized by its simplicity, high yields, and broad substrate scope, making it a valuable tool for researchers in organic synthesis and drug discovery. The straightforward procedure and the availability of the starting materials further enhance the practical applicability of this methodology for the construction of diverse oxazole libraries.
References
Troubleshooting & Optimization
How to prevent degradation of oxazoles on silica gel chromatography
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of oxazoles, particularly their degradation on silica gel chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my oxazole compound degrading during silica gel chromatography?
A1: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface. This acidic environment can lead to the degradation of acid-sensitive compounds like oxazoles. The degradation often occurs through acid-catalyzed hydrolysis and ring-opening of the oxazole moiety, resulting in low recovery of the desired product.[1][2] Some oxazoles, especially those with electron-donating groups or certain functional groups like hydroxyls or carboxylic acids, are particularly susceptible to decomposition on silica gel.[1]
Q2: How can I quickly check if my oxazole is degrading on silica gel?
A2: A two-dimensional thin-layer chromatography (2D-TLC) experiment is an effective way to assess the stability of your compound on silica gel.[3] If the compound is unstable, you will observe degradation products in the second dimension of the TLC, resulting in a spot that is not on the diagonal.
Q3: What are the primary methods to prevent oxazole degradation during column chromatography?
A3: The two main strategies to prevent degradation are:
-
Deactivating the silica gel: This involves neutralizing the acidic sites on the silica surface, typically by using a basic modifier like triethylamine (TEA).[4]
-
Using an alternative stationary phase: Inert stationary phases such as neutral or basic alumina, or reversed-phase silica gel, can be used as alternatives to standard silica gel.[1][5]
Q4: When should I choose neutral alumina over deactivated silica gel?
A4: Neutral alumina is a good choice when your oxazole is highly sensitive to any residual acidity and you want to avoid introducing a basic additive like triethylamine into your purification system.[5] Alumina is also beneficial for the purification of basic compounds, such as amines, which may interact strongly with silica gel.[2] However, it's important to note that alumina can sometimes exhibit different selectivity compared to silica gel, which may require re-optimization of your solvent system.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no recovery of oxazole from the column | The compound is degrading on the acidic silica gel. | 1. Deactivate the silica gel: Prepare a slurry of silica gel in your eluent containing 1-3% triethylamine. Alternatively, flush the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[4][6] 2. Switch to an alternative stationary phase: Use neutral alumina, which is less acidic than silica gel.[1][5] 3. Consider reversed-phase chromatography: For polar oxazoles, reversed-phase chromatography on C18-functionalized silica can be a suitable alternative. |
| Streaking or tailing of the oxazole spot on TLC or column fractions | Strong interaction between the basic oxazole and acidic silanol groups. | 1. Add a basic modifier to the eluent: Incorporate a small amount of triethylamine (0.1-1%) in your mobile phase to improve peak shape. 2. Use a less acidic stationary phase: Neutral alumina can reduce these interactions.[2] |
| Multiple spots observed on TLC after the column, suggesting decomposition | The compound has a prolonged residence time on the acidic stationary phase. | 1. Increase the elution speed: For flash chromatography, use a slightly higher pressure to reduce the contact time of the compound with the silica gel. 2. Optimize the solvent system for a faster elution: Aim for an Rf value of your target compound between 0.2 and 0.4 for good separation with reasonable elution time. |
Data Presentation
| Stationary Phase | Expected Recovery of Acid-Sensitive Oxazoles | Separation Efficiency | Considerations |
| Standard Silica Gel | Low to moderate | High | Prone to causing degradation of sensitive compounds. |
| Deactivated Silica Gel (with Triethylamine) | High | High | The presence of triethylamine may need to be removed from the final product. |
| Neutral Alumina | High | Moderate to High | May require re-optimization of the solvent system. Good for basic compounds.[5] |
| Reversed-Phase Silica (C18) | High | High | Suitable for polar oxazoles; requires an aqueous/organic mobile phase. |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel with Triethylamine for Flash Chromatography
This protocol describes how to neutralize the acidic sites on silica gel using triethylamine before performing column chromatography.
-
Prepare the Eluent with Triethylamine:
-
Prepare your desired solvent system for chromatography (e.g., a mixture of hexanes and ethyl acetate).
-
Add triethylamine to the eluent to a final concentration of 1-3% (v/v). For example, add 10-30 mL of triethylamine to 990-970 mL of your solvent mixture to make 1 L of deactivating eluent.
-
-
Pack the Column:
-
Choose an appropriate size column for your sample amount.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[7]
-
Prepare a slurry of the required amount of silica gel in the triethylamine-containing eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[7]
-
Add a protective layer of sand on top of the packed silica gel.
-
-
Equilibrate the Column:
-
Once packed, pass 1-2 column volumes of the triethylamine-containing eluent through the column to ensure all the acidic sites are neutralized.[6]
-
-
Load the Sample and Elute:
-
Dissolve your crude oxazole in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
Begin elution with your chosen solvent system (with or without triethylamine, depending on the sensitivity of your compound and separation needs). Collect and analyze fractions as usual.
-
Protocol 2: Column Chromatography using Neutral Alumina
This protocol outlines the procedure for purifying acid-sensitive oxazoles using a neutral alumina stationary phase.
-
Select and Prepare the Column:
-
Choose a column of appropriate size.
-
Place a cotton or glass wool plug at the bottom and add a layer of sand.[2]
-
-
Pack the Column (Dry Packing Method):
-
Ensure the column is securely clamped in a vertical position.
-
Fill the column about halfway with your initial, non-polar eluent.
-
Slowly add the required amount of neutral alumina powder through a funnel.
-
Tap the column gently to pack the alumina evenly and dislodge any air bubbles.[2]
-
Once settled, add a layer of sand to the top of the alumina bed.
-
Drain the solvent until the level is just above the top layer of sand.
-
-
Load the Sample:
-
Dissolve your crude oxazole in a small volume of the eluent.
-
Carefully apply the sample solution to the top of the column.
-
-
Elute the Column:
-
Begin adding the eluent to the top of the column and start collecting fractions.
-
Monitor the fractions by TLC to identify those containing your purified oxazole.
-
Protocol 3: 2D-TLC for Stability Assessment
This protocol allows for the assessment of compound stability on a silica gel TLC plate.
-
Prepare the TLC Plate and Chamber:
-
On a square TLC plate, draw a starting line with a pencil about 1 cm from the bottom edge.
-
Mark a single starting point in one corner, about 1.5 cm from each edge.
-
Prepare a TLC chamber with your chosen eluent.
-
-
First Dimension Elution:
-
Spot your oxazole sample at the marked starting point.
-
Place the TLC plate in the chamber and allow the solvent to run up the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil.
-
Dry the plate thoroughly.
-
-
Second Dimension Elution:
-
Rotate the plate 90 degrees so that the lane of separated spots from the first dimension is now the baseline for the second dimension.
-
Place the rotated plate back into the TLC chamber with the same eluent.
-
Allow the solvent to run up the plate again.
-
Remove the plate, mark the new solvent front, and dry completely.
-
-
Analysis:
-
Visualize the plate (e.g., under UV light or with a stain).
-
If the compound is stable, you will see a single spot on the diagonal from the origin.
-
If the compound has degraded, you will see additional spots that are off the diagonal, indicating the formation of new, different polarity compounds.[3]
-
Visualizations
Signaling Pathway: Acid-Catalyzed Degradation of Oxazole
Caption: Mechanism of acid-catalyzed degradation of oxazoles on silica gel.
Experimental Workflow: Troubleshooting Oxazole Purification
Caption: Decision workflow for selecting a purification method for oxazoles.
Logical Relationships: Problem, Cause, and Solution
Caption: Relationship between the problem, cause, and solutions for oxazole degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. web.uvic.ca [web.uvic.ca]
Technical Support Center: Troubleshooting Low Recovery of Oxazole Compounds After Purification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of oxazole compounds following purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of oxazole compounds.
Q1: Why is my recovery of the oxazole compound low after silica gel column chromatography?
Low recovery during silica gel chromatography can be attributed to several factors, from compound instability to procedural issues.
Possible Causes and Solutions:
-
Degradation on Silica Gel: Some oxazole compounds, particularly those with sensitive functional groups like 5-hydroxy substituents, can be unstable on acidic silica gel.[1]
-
Solution: Consider using a less acidic stationary phase, such as neutral alumina. Alternatively, you can deactivate the silica gel by using an eluent containing a small amount of triethylamine. Reversed-phase chromatography is also a viable alternative.[1]
-
-
Irreversible Adsorption: The polar nature of some oxazole derivatives (e.g., oxazole carboxylic acids) can lead to strong interactions with the silica surface, resulting in poor elution and low recovery.[1]
-
Solution: Pre-treating the silica gel with the eluent can help saturate the active sites. Adding a small amount of a competitive polar solvent, like acetic acid or formic acid, to the mobile phase can also improve recovery by competing for binding sites on the silica.[1]
-
-
Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to effectively elute your compound.[1]
-
Solution: Develop an optimal mobile phase using Thin-Layer Chromatography (TLC) before running the column. The ideal solvent system should give your target compound an Rf value of approximately 0.3-0.4.[2] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective for separating compounds with different polarities.[1]
-
Caption: Troubleshooting workflow for low recovery in column chromatography.
Q2: My oxazole compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
"Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid. This is often due to the solution being supersaturated at a temperature above the compound's melting point in that solvent system.[3]
Possible Causes and Solutions:
-
Solution Cooled Too Quickly: Rapid cooling can cause the compound to crash out of the solution as an oil.[3]
-
Remedy: Re-dissolve the oil by gently heating the solution. Allow it to cool at a much slower rate, for instance, by placing the flask in a Dewar flask filled with warm water to insulate it.[3]
-
-
High Concentration of Impurities: Impurities can interfere with the formation of a crystal lattice and lower the melting point of the mixture.[3]
-
Remedy: Further purify the compound using another method, such as column chromatography, before attempting recrystallization. A purity of at least 80-90% is recommended for successful crystallization.[3]
-
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures.
-
Remedy: Experiment with different solvents or solvent mixtures. A good solvent for recrystallization should dissolve the compound when hot but not at room temperature.[4] A two-solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent (anti-solvent) is slowly added, can also be effective.[3]
-
Caption: Decision tree for troubleshooting recrystallization issues.
Q3: My recovery is low after preparative HPLC purification. How can I improve it?
Low recovery in preparative HPLC can often be traced back to the system setup and collection parameters.
Possible Causes and Solutions:
-
Incorrect Detector Settings: A long detector time constant (smoothing) can cause a delay in the signal reaching the software. With the fast flow rates used in preparative HPLC, your compound may have already passed through the collection valve before the fraction collector is triggered.[5]
-
Solution: Set the detector time constant to the fastest possible setting (zero, if available) to minimize this delay.[5]
-
-
Insufficient Delay Volume: If the tubing between the detector and the fraction collector is too short, the peak can reach the collector before the system has had time to react to the detector signal, leading to sample loss.[5]
Data Summary: Purification Method Comparison
| Purification Method | Typical Recovery | Purity | Throughput | Key Considerations |
| Column Chromatography | 60-95% | Good to Excellent | Low to Medium | Versatile but can be time-consuming; risk of compound degradation on stationary phase.[1][7] |
| Recrystallization | 50-90% | Excellent | Low | Highly effective for solid compounds to achieve high purity; requires finding a suitable solvent.[3][8] |
| Preparative HPLC | 70-99% | Excellent | High | Powerful for high-purity isolation; requires careful optimization of collection parameters.[5][9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying oxazole compounds?
The most common and effective techniques for purifying oxazole compounds are:
-
Column Chromatography: This is a versatile method for separating the desired oxazole from starting materials and byproducts. Silica gel is the most common stationary phase, used with a mobile phase typically consisting of a hexane/ethyl acetate or dichloromethane mixture.[7]
-
Recrystallization: For solid oxazole compounds, recrystallization is an excellent method for achieving high purity.[3]
-
Preparative High-Performance Liquid Chromatography (HPLC): This technique is a powerful tool for isolating highly pure compounds.[5][10]
Q2: My oxazole compound appears to be unstable. What conditions should I avoid during purification?
Oxazole stability can be influenced by several factors:
-
pH: The oxazole ring can be susceptible to degradation under both acidic and basic conditions. Acid-catalyzed hydrolysis can lead to ring-opening.[11] Some isoxazole rings have been shown to be resistant to acidic and neutral pH but decompose at basic pH.[12] It is crucial to use mild acids or bases for any pH adjustments and to neutralize the compound as quickly as possible during aqueous workups.[1]
-
Temperature: Oxazoles are generally thermally stable, but excessive heat should be avoided, especially for sensitive derivatives.[1][13] When concentrating solutions, use a rotary evaporator at a moderate temperature.[14]
-
Substituents: The stability of the oxazole ring can be significantly affected by its substituents. For example, 5-hydroxyoxazole-4-carboxylic acids are known to be unstable towards hydrolytic ring-opening and decarboxylation.[15] Protecting sensitive functional groups can prevent degradation during purification.[1]
Q3: I suspect my low recovery is due to issues with the synthesis itself. What are common problems in oxazole synthesis?
Low final yield is often a result of an inefficient synthesis reaction. Common issues include:
-
Incomplete Reaction: The crucial cyclodehydration step to form the oxazole ring may be inefficient. Optimizing the choice and amount of the dehydrating agent is critical.[7]
-
Poor Quality of Starting Materials: Impurities in starting materials can interfere with the reaction and lead to side products. It is recommended to purify the starting materials before the synthesis.[7]
-
Formation of Side Products: Certain reaction conditions can promote the formation of unwanted byproducts, complicating purification and reducing the yield of the desired product.[7]
Key Experimental Protocols
Protocol 1: Column Chromatography Purification of an Oxazole Compound
This protocol provides a general guideline for purifying an oxazole compound using silica gel column chromatography.
1. Method Development with Thin-Layer Chromatography (TLC): a. Prepare a dilute solution of your crude product. b. Spot the solution on a TLC plate. c. Develop the plate in a chamber with a chosen solvent system (e.g., a mixture of hexane and ethyl acetate). d. Visualize the separated spots under a UV lamp.[2] e. Adjust the solvent system polarity until the desired compound has an Rf value of approximately 0.3-0.4.[2]
2. Column Packing: a. Secure a chromatography column in a vertical position. b. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[2] c. Prepare a slurry of silica gel in the least polar mobile phase you plan to use. d. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[2]
3. Sample Loading: a. Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. b. Carefully add the sample solution to the top of the silica gel bed.
4. Elution and Fraction Collection: a. Begin eluting with the mobile phase, starting with the lowest polarity if using a gradient. b. Collect fractions in separate tubes. c. Monitor the separation by periodically analyzing the collected fractions with TLC.
5. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator to obtain the purified oxazole compound.
Caption: A general experimental workflow for oxazole purification.
Protocol 2: Recrystallization of an Oxazole Compound (Single Solvent Method)
This protocol describes a standard single-solvent recrystallization procedure.
1. Solvent Selection: a. Test the solubility of your crude compound in small amounts of various solvents. b. An ideal solvent will not dissolve the compound at room temperature but will dissolve it completely when heated to boiling.[4]
2. Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Heat the chosen solvent to its boiling point. c. Add the minimum amount of hot solvent dropwise to the flask until the solid is completely dissolved.[16]
3. Hot Filtration (if necessary): a. If there are insoluble impurities, perform a hot gravity filtration to remove them.
4. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask, as this can lead to the formation of small, impure crystals.[4] b. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[16]
5. Crystal Collection and Washing: a. Collect the crystals by vacuum filtration using a Buchner funnel.[16] b. Wash the crystals with a minimal amount of cold solvent to remove any remaining impurities.[4]
6. Drying: a. Allow the crystals to dry completely, either by leaving them under vacuum on the filter or by transferring them to a watch glass.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Home Page [chem.ualberta.ca]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
- 9. agilent.com [agilent.com]
- 10. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
Strategies to avoid decarboxylation in oxazole synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to mitigate and avoid decarboxylation during oxazole synthesis.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low yield of the desired oxazole product accompanied by gas evolution (CO₂).
This is a classic sign of undesired decarboxylation, particularly if your starting materials or intermediates contain carboxylic acid or ester functionalities. High temperatures and harsh acidic or basic conditions are common culprits.
| Potential Cause | Recommended Solution | Underlying Principle |
| Excessive Heat | 1. Lower the reaction temperature. 2. Conduct a temperature screening study to find the optimal balance between reaction rate and side-product formation. 3. Consider microwave-assisted synthesis for more precise temperature control and potentially shorter reaction times. | Many decarboxylation reactions have a high activation energy and are significantly accelerated at elevated temperatures. |
| Harsh Acidic Conditions | 1. Use a milder acid catalyst or a Lewis acid instead of a strong Brønsted acid. 2. Reduce the concentration of the acid catalyst. 3. Employ reagents that generate the acidic species in situ, maintaining a lower overall concentration. | Strong acids can protonate the ester or acid, making the carboxyl group a better leaving group and facilitating decarboxylation. |
| Strong Basic Conditions | 1. Opt for a non-nucleophilic organic base (e.g., DBU, DIPEA) instead of strong inorganic bases. 2. If applicable, use a "reagent-free" cyclization method that relies on thermal conditions without strong bases. | Strong bases can promote saponification of ester groups to carboxylates, which are more prone to decarboxylation. |
| Inappropriate Solvent | 1. Switch to a less polar or aprotic solvent to disfavor the formation of charged intermediates that can lead to decarboxylation. | Solvent polarity can influence the stability of intermediates in the decarboxylation pathway. |
Issue 2: Complete or partial loss of an ester group on the oxazole ring.
This is a specific case of decarboxylation where an alkoxycarbonyl group is lost. This is frequently observed in syntheses like the Robinson-Gabriel or Fischer methods when using α-amino acid or ester starting materials.
| Strategy | Detailed Protocol / Method | Expected Outcome |
| Use of Milder Reagents | Instead of strong dehydrating agents like concentrated H₂SO₄ or P₂O₅ in a Robinson-Gabriel synthesis, consider using milder alternatives like the Burgess reagent or triphenylphosphine-based reagents (e.g., Appel reaction conditions). | Reduced charring and side reactions, with a higher preservation rate of the ester group. |
| Alternative Synthesis Routes | Employ synthesis methods known to be more tolerant of functional groups. The Cornforth synthesis or the van Leusen reaction, which do not start with α-acylamino carbonyl compounds, can be effective alternatives. | Avoids the specific intermediates prone to decarboxylation in other methods, leading to higher yields of the desired functionalized oxazole. |
| Protecting Group Strategy | If the carboxylic acid is essential for the starting material but not the final product, consider protecting it as a different ester (e.g., a t-butyl ester) that is more stable under the reaction conditions or can be removed selectively later. | This strategy is less about avoiding decarboxylation and more about accepting its possibility and then re-introducing the functionality post-synthesis. |
Frequently Asked Questions (FAQs)
Q1: At what stage of my oxazole synthesis is decarboxylation most likely to occur?
A: Decarboxylation is most common during the cyclization and dehydration steps, especially when high temperatures and strong acidic or basic catalysts are used. The oxazoline intermediate, particularly if it has an activated carboxyl group, is often susceptible to decarboxylation before it fully aromatizes to the oxazole.
Q2: I'm performing a Robinson-Gabriel synthesis. What are the key parameters to control to avoid decarboxylation?
A: For the Robinson-Gabriel synthesis, the critical parameters are temperature and the choice of dehydrating agent. Using strong acids like sulfuric acid often requires high temperatures, which promotes decarboxylation. Consider using milder cyclodehydrating agents like phosphorus oxychloride (POCl₃) or triflic anhydride at lower temperatures.
Q3: Can the choice of starting material influence the likelihood of decarboxylation?
A: Absolutely. Starting materials with electron-withdrawing groups attached to the carbon bearing the carboxyl group can increase the stability of the carbanion formed upon decarboxylation, thus accelerating the process. Conversely, electron-donating groups may help to suppress it.
Q4: Are there any modern, catalytic methods that are less prone to causing decarboxylation?
A: Yes, metal-catalyzed methods are often milder and more selective. For instance, copper- or gold-catalyzed cyclization reactions can proceed at lower temperatures and with greater functional group tolerance, significantly reducing the risk of decarboxylation compared to traditional condensation methods.
Experimental Workflow & Decision Making
The following workflow can help in deciding the appropriate strategy to mitigate decarboxylation during oxazole synthesis.
Technical Support Center: Scalable Synthesis of Oxazole-5-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of oxazole-5-carboxylic acid, with a focus on improving scalability.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis and purification of this compound. This guide addresses common issues in a question-and-answer format.
Problem 1: Low Yield During Saponification of Ethyl Oxazole-5-carboxylate
-
Question: My yield of this compound is significantly lower than the reported 87% after saponification. What are the potential causes and solutions?
-
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: The saponification reaction may not have gone to completion. Ensure that the lithium hydroxide solution is added slowly to maintain the reaction temperature below 25°C.[1] The reaction should be stirred for a sufficient duration, for instance, 6.5 hours has been reported as an effective time.[1] Monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended.
-
Product Loss During Workup: this compound has some solubility in water. When washing the crystalline product, use cold water to minimize dissolution.[1] Ensure the pH is sufficiently acidic during precipitation to minimize the amount of the more soluble carboxylate salt remaining in the solution.
-
Degradation of Starting Material or Product: Although this compound is relatively stable, prolonged exposure to harsh basic or acidic conditions at elevated temperatures could lead to degradation. Stick to the recommended temperature profiles.
-
Problem 2: Difficulty in Product Purification and Isolation
-
Question: I am having trouble obtaining pure this compound after the reaction. What are the best purification strategies?
-
Answer: Purification of this compound typically involves the following steps that can be optimized:
-
Aqueous Workup and Extraction: This is a critical step to remove water-soluble impurities. The acidic nature of the carboxylic acid can be used to your advantage by adjusting the pH of the aqueous phase to move the compound between aqueous and organic layers.[2]
-
Base Wash: After the initial reaction, washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) will deprotonate the carboxylic acid, moving it to the aqueous layer and leaving neutral impurities behind.[2]
-
Acidification: Carefully acidify the separated aqueous layer with a dilute acid (e.g., 1M HCl) in an ice bath to precipitate the this compound.[2]
-
Back Extraction: The precipitated product can then be extracted back into an organic solvent.[2]
-
-
Recrystallization: For solid compounds like this compound, recrystallization is a powerful technique to achieve high purity.[2] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: While effective, silica gel can sometimes lead to degradation of sensitive compounds.[2] If you suspect this is happening, you can use a less acidic stationary phase like neutral alumina or deactivate the silica gel with triethylamine in the eluent.[2]
-
Problem 3: Instability of Substituted Oxazole Carboxylic Acids
-
Question: I am working with a substituted this compound, and it seems to be unstable. How can I improve its stability?
-
Answer: The stability of oxazole carboxylic acids can be influenced by their substituents. For example, 5-hydroxyoxazole-4-carboxylic acid derivatives have been reported to be unstable towards hydrolytic ring-opening and decarboxylation.[3] To mitigate instability:
-
Use of Protecting Groups: Protecting sensitive functional groups, such as a hydroxyl group, can prevent degradation during synthesis and purification. An ethyl substituent on a 5-hydroxy group has been shown to increase stability during aqueous workup.[2][3]
-
Mild Reaction and Workup Conditions: Avoid harsh acids or bases and high temperatures whenever possible.[2]
-
Careful Handling: Minimize the compound's exposure to moisture and air, especially for derivatives that are known to be sensitive.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable and scalable method for synthesizing this compound?
A1: A well-documented and scalable method is the saponification of ethyl oxazole-5-carboxylate.[1] This procedure involves treating the ethyl ester with an aqueous solution of lithium hydroxide. The reaction is typically stirred for several hours at a controlled temperature (below 25°C), followed by acidification to precipitate the carboxylic acid. This method has been successfully implemented on a large scale, yielding high purity product.[1]
Q2: Are there alternative methods for synthesizing the oxazole ring directly from carboxylic acids?
A2: Yes, several methods have been developed for the direct synthesis of oxazoles from carboxylic acids, which can be advantageous for creating substituted analogs.
-
One efficient method involves the use of a triflylpyridinium reagent to activate the carboxylic acid, which then reacts with an isocyanoacetate in a [3+2] cycloaddition.[4][5] This approach has a broad substrate scope and has been demonstrated on a gram scale.[4]
-
Another approach is a one-pot synthesis using a heterogeneous copper-iron oxide (CuFe2O4) catalyst to react carboxylic acids, benzoin, and ammonium acetate.[6] This method is promoted as being environmentally friendly.[6]
Q3: What are some common starting materials for oxazole synthesis in general?
A3: Besides the methods starting from carboxylic acids, other common precursors for oxazole rings include:
-
α-acylamino ketones in the Robinson-Gabriel synthesis.[7]
-
The reaction of α-haloketones with primary amides.[7]
-
The reaction of isocyanides with acid chlorides.[7]
Q4: What are the key safety precautions to consider during the synthesis of this compound?
A4: Standard laboratory safety practices should always be followed. Specific points to consider for the saponification route include:
-
Handling of Lithium Hydroxide: Lithium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Handling of Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and has irritating fumes. Handle it in a well-ventilated fume hood with appropriate PPE.
-
Exothermic Reactions: The addition of lithium hydroxide and hydrochloric acid can be exothermic. Add these reagents slowly and with cooling to control the temperature.
Experimental Protocols
Detailed Methodology for the Saponification of Ethyl Oxazole-5-carboxylate [1]
This protocol is adapted from a reported large-scale synthesis.
Materials:
-
Ethyl oxazole-5-carboxylate
-
Lithium hydroxide monohydrate
-
Deionized water
-
Hydrochloric acid (concentrated)
-
Isopropanol
Procedure:
-
Prepare an aqueous solution of lithium hydroxide monohydrate. For a 54 kg batch of ethyl oxazole-5-carboxylate, a solution of 49.44 kg of lithium hydroxide monohydrate in 319 kg of water can be used.
-
In a suitable reaction vessel, create a solution of ethyl oxazole-5-carboxylate in water (e.g., 54 kg of the ester in 54 kg of water).
-
Slowly add the lithium hydroxide solution to the ethyl oxazole-5-carboxylate solution, ensuring the internal temperature is maintained below 25°C.
-
Stir the reaction mixture for approximately 6.5 hours at a controlled temperature.
-
After the reaction is complete, slowly add an aqueous solution of hydrochloric acid (e.g., 64.8 kg) while keeping the temperature below 25°C to precipitate the product.
-
Cool the mixture to 5°C and hold for at least 1 hour to promote complete crystallization.
-
Collect the crystalline product by filtration.
-
Wash the filter cake sequentially with cold water and then isopropanol.
-
Dry the product under vacuum at 50°C to obtain this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Ethyl oxazole-5-carboxylate | [1] |
| Reagent | Lithium hydroxide monohydrate | [1] |
| Solvent | Water | [1] |
| Reaction Temperature | < 25°C | [1] |
| Reaction Time | 6.5 hours | [1] |
| Yield | 87% | [1] |
| Scale | 37.88 kg of product from 54 kg of starting material | [1] |
Visualizations
Caption: Workflow for the scalable synthesis of this compound.
Caption: Troubleshooting logic for low yield or purity issues.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. jsynthchem.com [jsynthchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Overcoming Moisture Sensitivity in Oxazole Derivative Purification
Welcome to the technical support center for the purification of moisture-sensitive oxazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for common challenges encountered during the purification of these sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: My oxazole derivative appears to be decomposing during silica gel chromatography. What could be the cause and how can I prevent this?
A1: Decomposition of oxazole derivatives on silica gel is a common issue, often attributed to the acidic nature of the silica.[1][2] The oxazole ring, being weakly basic (pKa of the conjugate acid is ~0.8), can interact with the acidic silanol groups on the silica surface, leading to degradation.[3] This is particularly problematic for derivatives with acid-labile functional groups.
To mitigate decomposition, consider the following strategies:
-
Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a solvent system containing a small amount of a volatile base, such as 1-3% triethylamine or ammonia in methanol.
-
Alternative Stationary Phases: Switch to a more neutral or basic stationary phase. Neutral or basic alumina is an excellent alternative for the purification of amines and other basic compounds.[2][4][5][6] Reversed-phase chromatography, where the stationary phase is non-polar (like C18-silica), can also be a suitable option, particularly for polar oxazole derivatives.[2][7]
Q2: I have a highly polar oxazole derivative that either doesn't move from the baseline or streaks badly on silica gel. What are my options?
A2: High polarity, often due to functional groups like carboxylic acids or amines, can lead to strong adsorption on silica gel, resulting in poor chromatographic performance.[1] Here are several approaches to address this:
-
For acidic derivatives (e.g., oxazole carboxylic acids):
-
pH Adjustment during Workup: Before chromatography, perform an aqueous workup. By adjusting the pH, you can partition your acidic product into an aqueous basic layer, wash away neutral organic impurities, and then re-acidify to extract your purified product back into an organic layer.[1]
-
Modified Mobile Phase: Add a small amount of a volatile acid, like acetic acid or formic acid, to the mobile phase to suppress the ionization of the carboxylic acid and reduce its interaction with the silica gel.
-
-
For basic derivatives (e.g., 2-aminooxazoles):
-
Reversed-Phase Chromatography: This technique is well-suited for polar compounds. The elution order is reversed, with polar compounds eluting first. A common mobile phase is a gradient of water and a polar organic solvent like acetonitrile or methanol.[7][8]
Q3: How can I effectively dry my solvents to prevent the degradation of my moisture-sensitive oxazole derivative during purification?
A3: The presence of water in solvents is a major cause of decomposition for moisture-sensitive compounds. Proper solvent drying is crucial. Here are some common methods:
-
Use of Anhydrous Salts: Stirring the solvent over an anhydrous inorganic salt is a common and effective method. The choice of drying agent depends on the solvent and the required level of dryness.
-
Molecular Sieves: These are aluminosilicates with a precise pore size that can selectively adsorb water. 3Å and 4Å molecular sieves are commonly used for drying a wide range of organic solvents.
-
Solvent Purification Systems: Many laboratories are equipped with solvent purification systems that pass solvents through columns of activated alumina or other drying agents, providing anhydrous solvents on demand.
For a detailed comparison of common drying agents, refer to the table below.
Troubleshooting Guides
Problem: Low recovery of the desired oxazole derivative after column chromatography.
| Possible Cause | Troubleshooting Steps |
| Decomposition on Stationary Phase | As discussed in FAQ 1, the acidic nature of silica gel can cause degradation. Test the stability of your compound on a small scale by spotting it on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, switch to a less acidic stationary phase like neutral or basic alumina, or use deactivated silica gel.[1][2][4][5][6] |
| Irreversible Adsorption | Highly polar or basic oxazole derivatives can bind strongly to silica gel. If your compound is not eluting even with highly polar solvent systems, consider using a different stationary phase (alumina or reversed-phase) or employing a protecting group strategy to temporarily mask the polar functional group. |
| Co-elution with Impurities | If your product is not well-separated from impurities, optimize the mobile phase using TLC with different solvent mixtures. A gradient elution, where the polarity of the mobile phase is gradually increased, can often improve separation. |
Problem: The purified oxazole derivative is unstable upon storage.
| Possible Cause | Troubleshooting Steps |
| Residual Acid or Base | Traces of acid or base from the purification step can catalyze decomposition. Ensure complete removal of any mobile phase modifiers (like triethylamine or acetic acid) by co-evaporation with a neutral solvent and drying under high vacuum. |
| Air or Moisture Sensitivity | Some oxazole derivatives are sensitive to air (oxidation) and moisture. Store the purified compound under an inert atmosphere (nitrogen or argon) in a sealed vial, preferably in a freezer. |
| Light Sensitivity | Photochemical degradation can occur in some cases. Store the compound in an amber vial or wrap the vial in aluminum foil to protect it from light. |
Data Presentation
Table 1: Comparison of Common Solvent Drying Agents
| Drying Agent | Solvents Commonly Dried | Advantages | Disadvantages |
| Anhydrous Sodium Sulfate (Na₂SO₄) | General use for most organic solvents | Inexpensive, neutral, easy to filter | Slow, low capacity, not very efficient for very wet solvents |
| Anhydrous Magnesium Sulfate (MgSO₄) | General use for most organic solvents | Fast, high capacity, inexpensive | Slightly acidic, can be messy (fine powder) |
| Anhydrous Calcium Chloride (CaCl₂) | Hydrocarbons, alkyl halides | High capacity, inexpensive | Can form complexes with alcohols, amines, and some carbonyl compounds |
| Anhydrous Calcium Sulfate (Drierite®) | General use for most organic solvents | Fast, efficient, inert | Low capacity, can be expensive |
| Molecular Sieves (3Å or 4Å) | Wide range of solvents (ethers, hydrocarbons, halogenated solvents, etc.) | Very efficient, can achieve very low water content, inert | More expensive, needs activation before use |
| Potassium Hydroxide (KOH) | Basic solvents (e.g., pyridine) | Basic, effective for removing acidic impurities | Not suitable for acidic or base-sensitive compounds |
| Calcium Hydride (CaH₂) | Hydrocarbons, ethers, amides | Very efficient for pre-drying | Reacts with protic solvents, flammable hydrogen gas produced |
Experimental Protocols
Protocol 1: Purification of a Basic Oxazole Derivative using Neutral Alumina Column Chromatography
This protocol is suitable for oxazole derivatives that are sensitive to acidic conditions or are basic in nature.
-
TLC Analysis:
-
Prepare a TLC plate with neutral alumina as the stationary phase.
-
Spot a dilute solution of your crude oxazole derivative.
-
Develop the plate using various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives your desired compound an Rf value of approximately 0.2-0.3.
-
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Place a small plug of glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of neutral alumina in the least polar solvent mixture chosen from the TLC analysis.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the packed alumina.
-
-
Sample Loading:
-
Dissolve the crude oxazole derivative in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of alumina, evaporating the solvent, and then adding the solid to the top of the column.
-
-
Elution:
-
Begin eluting with the solvent system determined from the TLC analysis.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified oxazole derivative.
-
Protocol 2: Protecting the C-2 Position of an Oxazole with a Triisopropylsilyl (TIPS) Group
This protocol can be used to protect the most acidic C-2 position of the oxazole ring, allowing for functionalization at other positions while preventing unwanted side reactions.[1][9][10]
-
Reaction Setup:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the oxazole derivative in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
-
Deprotonation:
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (typically 1.1 equivalents) to the stirred solution.
-
Stir the mixture at -78 °C for 30 minutes.
-
-
Silylation:
-
Add triisopropylsilyl chloride (TIPSCl) (typically 1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2-TIPS-oxazole derivative by flash column chromatography on silica gel.
-
Protocol 3: Deprotection of a 2-TIPS-Oxazole
-
Reaction Setup:
-
Dissolve the 2-TIPS-oxazole derivative in anhydrous THF.
-
-
Deprotection:
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1.1 equivalents).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the deprotected oxazole derivative by column chromatography.
-
Mandatory Visualization
Caption: A general workflow for the purification of an oxazole derivative by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. teledyneisco.com [teledyneisco.com]
- 5. silicycle.com [silicycle.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. selekt.biotage.com [selekt.biotage.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
Technical Support Center: Enhancing the Stability of Oxazole Intermediates in Synthesis
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development focused on the synthesis of oxazole-containing molecules. Oxazole intermediates are pivotal building blocks in the creation of a vast array of pharmaceuticals and biologically active compounds. However, their inherent instability under certain reaction conditions can pose significant challenges, leading to low yields, byproduct formation, and difficulties in purification.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of oxazole intermediates. Our goal is to equip you with the knowledge and methodologies to enhance the stability of these crucial intermediates, thereby improving the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the instability of oxazole intermediates?
A1: The stability of the oxazole ring is significantly influenced by the reaction conditions. It is particularly susceptible to degradation under:
-
Strongly Acidic Conditions: Concentrated acids can lead to the decomposition of the oxazole ring.
-
Strongly Basic Conditions: Strong bases, such as organolithium reagents (e.g., n-BuLi), can deprotonate the C2 position, which is the most acidic proton on the oxazole ring. This deprotonation can lead to ring-opening and the formation of an isonitrile intermediate.
-
Oxidizing Agents: Potent oxidizing agents like potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and ozone (O₃) can cleave the oxazole ring.
-
Nucleophilic Attack: Direct nucleophilic attack, especially at the C2 position, often results in ring cleavage rather than the desired substitution. For instance, reacting oxazoles with ammonia or formamide can lead to the formation of imidazoles through a ring-opening and recyclization pathway.
Q2: My oxazole intermediate decomposes during attempts to functionalize the C4 or C5 positions via lithiation. What can I do to prevent this?
A2: This is a common issue because the C2 proton is the most acidic site on the oxazole ring. To achieve selective functionalization at C4 or C5, the C2 position must be protected. A widely used and effective strategy is the introduction of a bulky protecting group, such as a triisopropylsilyl (TIPS) group, at the C2 position. This sterically hinders attack at C2 and directs deprotonation to the desired C4 or C5 positions. After successful functionalization, the protecting group can be removed under mild conditions.
Q3: I am observing low yields in my palladium-catalyzed cross-coupling reactions with an oxazole substrate. What are the likely causes and solutions?
A3: Low yields in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) involving oxazoles can stem from several factors:
-
Catalyst Inactivation: Palladium catalysts are sensitive to oxygen. It is crucial to perform the reaction under a strict inert atmosphere (argon or nitrogen) and to thoroughly degas all solvents and reagents before use. Using fresh, high-quality palladium catalysts and ligands is also essential.
-
Incorrect Choice of Base: The base plays a critical role in the catalytic cycle. The choice of base should be carefully optimized for the specific substrates and catalyst system being used. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and organic bases (e.g., triethylamine).
-
Suboptimal Temperature: Temperature control is vital. While some cross-coupling reactions proceed at room temperature, others may require heating. It is important to monitor the reaction progress to find the optimal temperature that promotes the reaction without causing decomposition of the starting materials or product.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of oxazole intermediates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired oxazole product. | - Incomplete reaction. - Decomposition of starting materials or product. - Suboptimal reaction temperature. | - Extend the reaction time. - Ensure all reagents are pure and dry. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Optimize the reaction temperature by monitoring progress with TLC or LC-MS. |
| Formation of multiple byproducts, making purification difficult. | - Ring-opening of the oxazole intermediate. - Side reactions due to harsh reagents. - Lack of regioselectivity in substitution reactions. | - If performing lithiation, protect the C2 position with a suitable protecting group (e.g., TIPS). - Consider using milder reagents or reaction conditions. For example, in the Robinson-Gabriel synthesis, a variety of cyclodehydrating agents can be used, some of which are milder than concentrated sulfuric acid. - For substitutions, consider palladium-catalyzed cross-coupling reactions, which often offer high regioselectivity under mild conditions. |
| Difficulty in removing the protecting group from the oxazole ring. | - The chosen protecting group is too stable under the deprotection conditions. - The deprotection conditions are too harsh and lead to decomposition of the oxazole. | - Select a protecting group that can be removed under mild conditions. Silyl protecting groups like TIPS are often a good choice as they can be cleaved with fluoride sources (e.g., TBAF) under conditions that do not harm the oxazole ring. - Carefully screen deprotection conditions on a small scale to find the optimal balance between protecting group removal and oxazole stability. |
| Inconsistent results in biological assays. | - Instability of the oxazole compound in the assay buffer. - Non-specific binding. | - Assess the stability of your compound at different pH values and temperatures. - Prepare fresh solutions of the compound for each experiment. - Include appropriate controls in your assay to identify and account for non-specific binding. |
Data Presentation: Comparative Analysis of Synthetic Strategies
To aid in the selection of an appropriate synthetic strategy, the following tables provide a summary of quantitative data for common reactions used in oxazole synthesis.
Table 1: Comparison of Cyclodehydrating Agents in the Robinson-Gabriel Synthesis
| Cyclodehydrating Agent | Typical Reaction Conditions | Reported Yield Range (%) | Notes |
| Concentrated H₂SO₄ | Acetic anhydride, 90-100°C | 40-70% | The classic reagent, but can be harsh and lead to byproducts. |
| Phosphorus |
Best practices for storing and handling Oxazole-5-carboxylic acid
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling Oxazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a heterocyclic organic compound with the molecular formula C₄H₃NO₃.[1][2] It features a five-membered oxazole ring containing both nitrogen and oxygen atoms, with a carboxylic acid functional group at the 5-position.[2] This structure makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
Q2: What are the general characteristics of this compound?
A2: this compound is typically a white to off-white or yellow solid.[1][2] It is soluble in polar solvents such as water and alcohols.[2][3]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[4] The recommended storage temperature is between 0°C and 8°C.[1] Some suppliers suggest room temperature storage, but keeping it in a dark, sealed, and dry place is crucial.[3]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: When handling this compound, it is essential to wear appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation. This includes:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]
-
Skin Protection: Wear protective gloves and a lab coat.[4]
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH/MSHA-approved respirator.[4]
Q5: What are the known incompatibilities of this compound?
A5: this compound is incompatible with strong oxidizing agents.[4] Contact with these substances should be avoided to prevent hazardous reactions.
Q6: How should this compound waste be disposed of?
A6: Dispose of contents and containers to an approved waste disposal plant.[4] Always consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[4] Do not empty into drains.[4]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃NO₃ | [1][2] |
| Molecular Weight | 113.07 g/mol | [1] |
| Appearance | White to off-white or yellow solid | [1][2] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage Temperature | 0 - 8 °C | [1] |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [2][3] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Difficulty Dissolving | - Incorrect solvent selection.- Insufficient solvent volume.- Low temperature. | - Ensure a polar solvent such as water or alcohol is being used.[2][3]- Gradually increase the solvent volume while stirring.- Gently warm the mixture if the compound's stability at higher temperatures is not a concern. |
| Discoloration of the Solid | - Exposure to light, air, or contaminants.- Gradual decomposition over time. | - Store the compound in a dark, tightly sealed container.[3]- If significant discoloration is observed, it may indicate degradation, and the purity should be re-assessed before use. |
| Unexpected Reaction Outcome | - Contaminated starting material.- Presence of incompatible substances (e.g., strong oxidizing agents).[4]- Incorrect reaction conditions (e.g., temperature, pH). | - Use fresh, properly stored this compound.- Ensure all glassware is clean and dry.- Verify that no incompatible chemicals are present in the reaction mixture. |
| Skin or Eye Irritation | - Direct contact with the compound. | - In case of skin contact, wash immediately with plenty of soap and water.[4]- For eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]- Seek medical attention if irritation persists.[4][5] |
Experimental Protocols
General Protocol for Amide Coupling Reaction
This protocol describes a general procedure for the synthesis of an amide using this compound as a starting material.
Materials:
-
This compound
-
Amine
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
-
Stir plate and stir bar
-
Round-bottom flask
-
Nitrogen or Argon gas supply
-
Standard work-up and purification equipment
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound to a dry round-bottom flask.
-
Dissolution: Add the anhydrous polar aprotic solvent and stir until the acid is fully dissolved.
-
Activation: Add the coupling agent and the organic base to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Slowly add the amine to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water or a suitable aqueous solution. Extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method such as column chromatography or recrystallization.
Visualizations
Caption: A flowchart illustrating the safe handling workflow for this compound.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 3. depts.ttu.edu [depts.ttu.edu]
- 4. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 5. oehs.tulane.edu [oehs.tulane.edu]
Validation & Comparative
A Comparative Guide to the Biological Activity of Oxazole-5-carboxylic Acid and Isoxazole-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of derivatives of two closely related heterocyclic compounds: Oxazole-5-carboxylic acid and Isthis compound. While both scaffolds are integral to a multitude of pharmacologically active agents, their subtle structural differences—the position of the nitrogen and oxygen atoms in the five-membered ring—can lead to significant variations in their biological profiles. This document summarizes key findings from experimental studies, presents quantitative data for comparison, details relevant experimental protocols, and visualizes pertinent biological pathways and workflows.
Overview of Biological Activities
Derivatives of both this compound and isthis compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The nature and position of substituents on the heterocyclic core play a crucial role in determining the specific activity and potency of these compounds.
Isthis compound derivatives have been extensively explored, with research highlighting their potential as:
-
Anticancer agents: Demonstrating cytotoxicity against various cancer cell lines, including breast, colon, liver, and ovarian cancer.[1] Some derivatives function as inhibitors of key enzymes in cancer progression, such as VEGFR2.
-
Anti-inflammatory agents: Notably acting as selective inhibitors of cyclooxygenase-2 (COX-2).
-
Antimicrobial agents: Exhibiting activity against a range of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Aspergillus niger.[1] Some derivatives have also shown promise as anti-tuberculosis agents.
This compound derivatives are also recognized for their diverse pharmacological potential:
-
Anticancer agents: Showing potent activity against various cancer cell lines, with mechanisms including the inhibition of STAT3, G-quadruplex, and tubulin polymerization.[2]
-
Antimicrobial agents: Acting as antibacterial and antifungal agents.[3]
-
Anti-inflammatory agents: Serving as a scaffold for the development of anti-inflammatory drugs.[3]
Quantitative Data Comparison
Direct comparative studies of this compound and Isthis compound derivatives in the same assays are limited in publicly available literature. However, by examining data from various studies, a comparative picture of their potential in different therapeutic areas can be formed.
Anticancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for representative derivatives against various cancer cell lines.
Table 1: Anticancer Activity of Representative Isthis compound Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism |
| Isoxazole-based carboxamide (Compound 8) | HepG2 (Liver Cancer) | 0.84 | VEGFR2 Inhibition |
| Isoxazole-based hydrazone (Compound 10a) | HepG2 (Liver Cancer) | 0.79 | VEGFR2 Inhibition |
| Isoxazole-based hydrazone (Compound 10c) | HepG2 (Liver Cancer) | 0.69 | VEGFR2 Inhibition |
| Dihydropyrazole from Isoxazole-chalcone (Compound 45) | Prostate Cancer | 2 ± 1 µg/mL | Not specified |
| Dihydropyrazole from Isoxazole-chalcone (Compound 39) | Prostate Cancer | 4 ± 1 µg/mL | Not specified |
Data sourced from studies on isoxazole derivatives as potential anticancer agents.[4][5]
Table 2: Anticancer Activity of Representative this compound Derivatives
| Compound Class | Cancer Cell Line | GI₅₀ (µM) | Target/Mechanism |
| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | Leukemia (CCRF-CEM) | < 10 | Tubulin/CDK2 Inhibition (putative) |
| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | Colon Cancer (COLO 205) | < 10 | Tubulin/CDK2 Inhibition (putative) |
| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | Melanoma (MALME-3M) | < 10 | Tubulin/CDK2 Inhibition (putative) |
| 5(4H)-Oxazolone-based Sulfonamide (Compound 9b) | HepG2 (Liver Cancer) | 8.53 µg/mL | Not specified |
| 5(4H)-Oxazolone-based Sulfonamide (Compound 9f) | HepG2 (Liver Cancer) | 6.39 µg/mL | Not specified |
| 5(4H)-Oxazolone-based Sulfonamide (Compound 9k) | PC3 (Prostate Cancer) | 7.27 µg/mL | Not specified |
Data sourced from studies on oxazole derivatives as potential anticancer agents.[6][7]
Antimicrobial Activity
The following tables present the Minimum Inhibitory Concentration (MIC) values for representative derivatives against various microbial strains.
Table 3: Antimicrobial Activity of Representative Isthis compound Derivatives
| Compound Class | Microorganism | MIC (µg/mL) |
| Isoxazole derivative (Compound 4e) | Candida albicans | 6 - 60 |
| Isoxazole derivative (Compound 4g) | Candida albicans | 6 - 60 |
| Isoxazole derivative (Compound 4h) | Candida albicans | 6 - 60 |
| Isoxazole derivative | Bacillus subtilis | 10 - 80 |
| Isoxazole derivative | Escherichia coli | 30 - 80 |
Data sourced from a study on the antimicrobial activity of isoxazole derivatives.[8]
Table 4: Antimicrobial Activity of Representative this compound Derivatives
| Compound Class | Microorganism | MIC (µg/mL) |
| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate (Compound 4a) | Staphylococcus epidermidis | 56.2 |
| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate (Compound 4a) | Bacillus subtilis | 56.2 |
| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate (Compound 4a) | Candida albicans | 14 |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid (Compound 1e) | Escherichia coli | 28.1 |
Data sourced from a study on the antimicrobial activity of 1,3-oxazole-based compounds.[9]
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Signaling Pathway: Putative Mechanism of Anticancer Oxazole Derivatives
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. Synthesis and antimicrobial evaluation of novel oxazole amide derivatives [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.technion.ac.il [cris.technion.ac.il]
- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. espublisher.com [espublisher.com]
Validation of Oxazole Synthesis: A Comparative Guide Using 1H and 13C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the synthesis of the oxazole core is a fundamental step in the creation of a wide array of therapeutic agents. The successful and unambiguous synthesis of these heterocyclic scaffolds is paramount. This guide provides a comparative overview of four common methods for oxazole synthesis: the Robinson-Gabriel, Fischer, Van Leusen, and Bredereck methods. Each method is presented with a detailed experimental protocol and validated by 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, offering a clear and objective comparison of their outcomes.
The structural integrity of synthesized organic molecules is unequivocally confirmed through spectroscopic techniques, with 1H and 13C NMR standing as the cornerstones of molecular characterization. This guide leverages the power of NMR to validate the synthesis of various oxazole derivatives, providing a reliable reference for chemists in the field.
Comparative Analysis of Synthesis Methods
The choice of synthetic route to an oxazole derivative is often dictated by the availability of starting materials, desired substitution patterns, and reaction conditions. Below is a summary of the key features of the four highlighted synthesis methods, with detailed experimental data presented in the subsequent sections.
| Synthesis Method | Starting Materials | General Substitution Pattern | Key Reagents/Conditions |
| Robinson-Gabriel Synthesis | 2-Acylamino ketones | 2,5-Disubstituted or 2,4,5-Trisubstituted | Dehydrating agents (e.g., H₂SO₄, POCl₃) |
| Fischer Oxazole Synthesis | Cyanohydrins and Aldehydes | 2,5-Disubstituted | Anhydrous HCl in ether |
| Van Leusen Oxazole Synthesis | Aldehydes and Tosylmethyl isocyanide (TosMIC) | 5-Substituted or 4,5-Disubstituted | Base (e.g., K₂CO₃) |
| Bredereck's Synthesis | α-Haloketones and Amides | 2,4-Disubstituted | Heat |
Experimental Data and NMR Validation
The following sections provide detailed experimental protocols and the corresponding 1H and 13C NMR data for the synthesis of specific oxazole derivatives using each of the four methods. This quantitative data allows for a direct comparison of the spectroscopic signatures of the resulting oxazoles.
Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole
The Robinson-Gabriel synthesis is a classic and versatile method for the preparation of oxazoles involving the cyclodehydration of α-acylamino ketones.
Experimental Protocol:
A mixture of 2-benzamidoacetophenone (1 mmol) and concentrated sulfuric acid (5 mL) is heated at 100°C for 1 hour. The reaction mixture is then cooled to room temperature and poured into ice-water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford 2,5-diphenyloxazole as a white solid.
NMR Data for 2,5-Diphenyloxazole:
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ 8.16 – 8.07 (m, 2H) | δ 161.18 |
| δ 7.73 (m, 2H) | δ 151.28 |
| δ 7.52 – 7.41 (m, 6H) | δ 130.35 |
| δ 7.34 (m, 1H) | δ 128.96 |
| δ 128.84 | |
| δ 128.46 | |
| δ 128.04 | |
| δ 127.48 | |
| δ 126.30 | |
| δ 124.22 | |
| δ 123.47 |
Table 1: ¹H and ¹³C NMR data for 2,5-diphenyloxazole synthesized via the Robinson-Gabriel method.[1]
Fischer Oxazole Synthesis of 2,5-Diphenyloxazole
The Fischer synthesis provides a direct route to 2,5-disubstituted oxazoles from cyanohydrins and aldehydes.[2]
Experimental Protocol:
To a solution of benzaldehyde cyanohydrin (mandelonitrile, 1 mmol) and benzaldehyde (1 mmol) in anhydrous diethyl ether (20 mL), dry hydrogen chloride gas is bubbled for 30 minutes at 0°C. The reaction mixture is then stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with dry ether, and then treated with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2,5-diphenyloxazole.
NMR Data for 2,5-Diphenyloxazole:
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ 8.15-8.12 (m, 2H) | δ 161.1 |
| δ 7.75-7.72 (m, 2H) | δ 151.3 |
| δ 7.50-7.42 (m, 6H) | δ 130.4 |
| δ 7.35 (s, 1H) | δ 128.9 |
| δ 128.8 | |
| δ 128.5 | |
| δ 128.1 | |
| δ 127.5 | |
| δ 126.3 | |
| δ 124.2 | |
| δ 123.5 |
Table 2: ¹H and ¹³C NMR data for 2,5-diphenyloxazole synthesized via the Fischer method.
Van Leusen Oxazole Synthesis of 5-Substituted Oxazoles
The Van Leusen reaction is a highly efficient method for the synthesis of 5-substituted and 4,5-disubstituted oxazoles using tosylmethyl isocyanide (TosMIC).[3][4]
Experimental Protocol for 5-(4-(pyridin-4-yl)phenyl)oxazole:
A mixture of 4-(pyridin-4-yl)benzaldehyde (0.6 mmol), TosMIC (1.1 eq), and K₂CO₃ (2.5 eq) is suspended in methanol (0.1 M). The reaction mixture is heated in a pressure reactor for 20 minutes. After cooling, the solvent is evaporated, and the residue is purified by flash column chromatography (Hexane:EtOAc 6:4 v/v) to afford the product.[5][6]
NMR Data for 5-(4-(pyridin-4-yl)phenyl)oxazole:
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ 8.68-8.69 (m, 1H) | δ 150.8 |
| δ 7.96 (s, 1H) | δ 150.7 |
| δ 7.78 (d, J = 8.5 Hz, 2H) | δ 150.3 |
| δ 7.71 (d, J = 8.5 Hz, 2H) | δ 147.2 |
| δ 7.52-7.54 (m, 2H) | δ 138.1 |
| δ 7.44 (s, 1H) | δ 128.3 |
| δ 127.5 | |
| δ 125.0 | |
| δ 122.3 | |
| δ 121.3 |
Table 3: ¹H and ¹³C NMR data for 5-(4-(pyridin-4-yl)phenyl)oxazole synthesized via the Van Leusen method.[5]
Bredereck's Synthesis of 2,4-Disubstituted Oxazoles
The Bredereck synthesis offers a route to 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides.
Experimental Protocol for 2-Methyl-4-phenyloxazole:
A mixture of α-chloroacetophenone (1 mmol) and acetamide (2 mmol) is heated at 150°C for 2 hours. The reaction mixture is then cooled to room temperature and partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give 2-methyl-4-phenyloxazole.
NMR Data for 2-Methyl-4-phenyloxazole:
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ 7.85-7.82 (m, 2H) | δ 161.5 |
| δ 7.78 (s, 1H) | δ 138.0 |
| δ 7.40-7.35 (m, 2H) | δ 134.2 |
| δ 7.28-7.24 (m, 1H) | δ 128.7 |
| δ 2.50 (s, 3H) | δ 128.1 |
| δ 125.8 | |
| δ 14.1 |
Table 4: ¹H and ¹³C NMR data for 2-methyl-4-phenyloxazole synthesized via the Bredereck method.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the synthesis and validation process, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for oxazole synthesis and validation.
Caption: Logic of NMR-based structural validation.
References
Comparative study of different synthetic routes to substituted oxazoles
A Comprehensive Guide to the Synthetic Routes of Substituted Oxazoles for Researchers and Drug Development Professionals
The oxazole moiety is a cornerstone in medicinal chemistry and materials science, found in a plethora of natural products and synthetic compounds with a wide range of biological activities. The efficient construction of this heterocyclic scaffold is, therefore, a subject of continuous investigation. This guide provides a comparative analysis of various synthetic routes to substituted oxazoles, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the most suitable method for their specific needs.
Classical Synthetic Routes
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a robust method for the preparation of 2,5-disubstituted oxazoles from 2-acylaminoketones through a cyclodehydration reaction. This method is one of the most traditional and widely used approaches.
Advantages:
-
Readily available starting materials.
-
Generally good yields for a variety of substrates.
Disadvantages:
-
Often requires harsh dehydrating agents such as concentrated sulfuric acid or phosphorus pentachloride.
-
The preparation of the 2-acylaminoketone precursor can sometimes be challenging.
Reaction Mechanism:
Caption: Robinson-Gabriel Synthesis Mechanism.
Van Leusen Oxazole Synthesis
The Van Leusen reaction is a versatile method for synthesizing 5-substituted or 4,5-disubstituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This reaction is known for its mild conditions and broad substrate scope.
Advantages:
-
Mild reaction conditions.
-
Commercially available and odorless isocyanide reagent (TosMIC).
-
Good tolerance of various functional groups.
Disadvantages:
-
TosMIC can be sensitive to moisture.
-
The reaction can sometimes be slow.
Reaction Mechanism:
Caption: Van Leusen Reaction Mechanism.
Fischer Oxazole Synthesis
The Fischer oxazole synthesis produces 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. This method was one of the first developed for oxazole synthesis.
Advantages:
-
Historically significant and well-established.
-
Can be performed under relatively mild conditions.
Disadvantages:
-
Requires the handling of anhydrous HCl gas.
-
The cyanohydrin starting materials can be toxic.
-
Limited to the synthesis of 2,5-disubstituted oxazoles.
Reaction Mechanism:
Caption: Fischer Oxazole Synthesis Mechanism.
Modern Synthetic Routes
Metal-Catalyzed Syntheses
Transition metal-mediated protocols have become increasingly popular for oxazole synthesis due to their efficiency, selectivity, and mild reaction conditions. Catalysts based on palladium, copper, and gold are commonly employed.
Advantages:
-
High efficiency and selectivity.
-
Mild reaction conditions.
-
Broad substrate scope and functional group tolerance.
Disadvantages:
-
Cost of the metal catalyst.
-
Potential for metal contamination in the final product.
-
Requires careful optimization of reaction conditions.
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions offer a streamlined approach to the synthesis of substituted oxazoles, reducing the number of purification steps and improving overall efficiency. These methods are highly valued in combinatorial chemistry and drug discovery for generating diverse libraries of compounds.
Advantages:
-
Increased efficiency and step economy.
-
Reduced waste generation.
-
Facilitates the rapid synthesis of compound libraries.
Disadvantages:
-
Can be challenging to optimize for all substrates.
-
Side reactions can sometimes be difficult to control.
Quantitative Data Comparison
The following table summarizes the performance of different synthetic routes to substituted oxazoles, providing a basis for comparison.
| Synthetic Route | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Robinson-Gabriel | 2-Acylaminoketone | H₂SO₄ | Acetic Anhydride | 90-100 | 1-3 | 70-90 | |
| Van Leusen | Aldehyde, TosMIC | K₂CO₃ | Methanol | Reflux | 4-12 | 65-85 | |
| Fischer | Cyanohydrin, Aldehyde | Anhydrous HCl | Dry Ether | Room Temp | 1-2 | 40-60 | |
| Pd-Catalyzed | N-Propargylamides, Aryl iodides | Pd₂(dba)₃/Tri(2-furyl)phosphine | Dioxane | 100 | 12 | 75-95 | |
| Cu-Catalyzed | α-Diazoketones, Amides | Cu(OTf)₂ | 1,2-Dichloroethane | 80 | 2 | 80-95 | |
| One-Pot (CuFe₂O₄) | Benzoin, Carboxylic acid, NH₄OAc | CuFe₂O₄ | Water | 100 | 1-2 | 85-95 |
Experimental Protocols
General Procedure for Robinson-Gabriel Synthesis
To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100°C for 1-3 hours. Monitor the reaction by TLC. Upon completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
General Procedure for Van Leusen Oxazole Synthesis
To a solution of the aldehyde (1.0 equiv) and tosylmethyl isocyanide (1.0 equiv) in methanol, add potassium carbonate (2.0 equiv). Stir the reaction mixture at reflux for 4-12 hours, monitoring the progress by TLC. After completion, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
General Procedure for Fischer Oxazole Synthesis
A solution of the cyanohydrin (1.0 equiv) and the aldehyde (1.0 equiv) in dry ether is prepared in a flask equipped with a gas inlet tube. Dry hydrogen chloride gas is bubbled through the solution for 1-2 hours at room temperature. The product precipitates as the hydrochloride salt. The precipitate is collected by filtration, washed with dry ether, and then neutralized with a base (e.g., aqueous sodium bicarbonate) or by boiling in alcohol to afford the free oxazole.
General Experimental Workflow
Caption: General Experimental Workflow for Oxazole Synthesis.
Conclusion
The synthesis of substituted oxazoles can be achieved through a variety of methods, each with its own set of advantages and limitations. Classical methods like the Robinson-Gabriel, Van Leusen, and Fischer syntheses remain valuable for their robustness and simplicity. Modern approaches, including metal-catalyzed and one-pot reactions, offer enhanced efficiency, milder conditions, and broader substrate applicability, making them highly attractive for contemporary drug discovery and development. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired scale of the reaction. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of substituted oxazoles.
A Comparative Guide to Oxazole-4-carboxylic Acid and Oxazole-5-carboxylic Acid as Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
Oxazole-4-carboxylic acid and its regioisomer, oxazole-5-carboxylic acid, are pivotal building blocks in the synthesis of a diverse array of biologically active molecules. Their utility as synthetic precursors stems from the versatile reactivity of the carboxylic acid group and the inherent properties of the oxazole scaffold, a common motif in medicinal chemistry.[1] This guide provides an objective comparison of these two isomers, supported by experimental data, to aid researchers in selecting the optimal precursor for their synthetic endeavors.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these isomers is crucial for their effective application in synthesis. The following table summarizes their key characteristics.
| Property | Oxazole-4-carboxylic Acid | This compound |
| CAS Number | 23012-13-7 | 118994-90-4 |
| Molecular Formula | C₄H₃NO₃ | C₄H₃NO₃ |
| Molecular Weight | 113.07 g/mol | 113.07 g/mol |
| Appearance | White to light reddish-yellow crystalline powder | Off-white to yellow solid |
| Melting Point | 142 °C | 226-230 °C |
| pKa (Predicted) | 3.39 ± 0.10 | No data available |
Synthetic Utility and Reactivity Comparison
Both oxazole-4-carboxylic acid and this compound serve as versatile intermediates, primarily through the functionalization of their carboxylic acid moiety.[1] Common transformations include esterification, amidation, and conversion to other functional groups. Furthermore, the oxazole ring itself can be functionalized, often following the derivatization of the carboxylic acid.
Amide Bond Formation
Amide coupling is a cornerstone of medicinal chemistry, and both isomers readily undergo this transformation. The carboxylic acid is typically activated first, for instance, by conversion to an acyl chloride or through the use of coupling agents like EDCI/HOBt, followed by reaction with an amine.
While direct comparative studies under identical conditions are scarce, the available data suggests that both isomers are amenable to a wide range of amidation reactions.
Table 1: Comparison of Amidation Reactions and Yields
| Isomer | Amine | Coupling Conditions | Yield (%) |
| Oxazole-4-carboxylic Acid | Substituted aminopyridine | 1. SOCl₂, DCM, 0 °C to RT, 2-3h2. Amine, TEA, RT, 12-24h | Not specified |
| Oxazole-4-carboxylic Acid | Substituted aminopyridine | 1. EDCI, HOBt, DMF, RT, 30 min2. Amine, DIPEA, RT, 12-24h | Not specified |
| This compound | Various amines | General amide coupling protocols are applicable. | Yields are generally moderate to high, depending on the amine and coupling agent. |
Esterification
Esterification of oxazole carboxylic acids is another common transformation, often used to modify solubility or to serve as a protecting group. Standard esterification methods, such as Fischer esterification or reaction with alkyl halides in the presence of a base, are generally applicable.
Table 2: Comparison of Esterification Reactions and Yields
| Isomer | Alcohol/Reagent | Conditions | Yield (%) |
| Oxazole-4-carboxylic Acid | Methanol | General acid-catalyzed esterification | Good to high yields are expected. |
| This compound | Ethanol | General acid-catalyzed esterification | Good to high yields are expected. |
Decarboxylation and Cross-Coupling Reactions
Decarboxylation of oxazole carboxylic acids can be a useful strategy for the synthesis of substituted oxazoles. The ease of decarboxylation can be influenced by the position of the carboxylic acid group and the presence of other substituents.
A notable difference in the synthetic utility of the two isomers has been demonstrated in the context of decarboxylative cross-coupling reactions. Oxazole-5-carboxylic acids have been shown to undergo efficient palladium-catalyzed decarboxylative cross-coupling with aryl halides to afford 5-aryloxazoles in excellent yields. In contrast, oxazole-4-carboxylic acids were reported to be poor substrates for this specific transformation under similar conditions.
Table 3: Decarboxylative Cross-Coupling with Aryl Halides
| Isomer | Aryl Halide | Conditions | Yield (%) |
| This compound | 4-Iodopyridine | PdCl₂(PPh₃)₂, Ag₂CO₃, DMA, 160 °C | 96 |
| Oxazole-4-carboxylic Acid | Aryl Halides | Not a good substrate under these conditions | Low to no yield |
Experimental Protocols
General Protocol for Amide Synthesis via Acyl Chloride
-
Acyl Chloride Formation: To a solution of oxazole-4-carboxylic acid or this compound (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Amide Bond Formation: Dissolve the crude acyl chloride in anhydrous DCM and add the desired amine (1.1 eq) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Amide Synthesis using EDCI/HOBt Coupling
-
Carboxylic Acid Activation: Dissolve the oxazole-4-carboxylic acid or this compound (1.0 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq), and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous dimethylformamide (DMF).
-
Stir the mixture at room temperature for 30 minutes to generate the activated ester.
-
Amide Bond Formation: To the solution containing the activated carboxylic acid, add the desired amine (1.1 eq) and a base such as TEA or DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Follow the work-up and purification procedure described in the acyl chloride protocol.
Protocol for Decarboxylative Cross-Coupling of this compound
-
To a reaction vessel, add this compound (1.2 eq), the aryl halide (1.0 eq), palladium(II) chloride (0.05 eq), triphenylphosphine (0.2 eq), and silver(I) carbonate (2.0 eq).
-
Add anhydrous N,N-dimethylacetamide (DMA) as the solvent.
-
Degas the reaction mixture and then heat to 160 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography.
Conclusion
Both oxazole-4-carboxylic acid and this compound are valuable and versatile precursors in organic synthesis, particularly for the construction of biologically relevant molecules. Their reactivity in standard transformations such as amidation and esterification is generally comparable, allowing for broad application in library synthesis and lead optimization.
The key differentiator identified in the current literature lies in their performance in decarboxylative cross-coupling reactions. This compound has been shown to be an excellent substrate for palladium-catalyzed decarboxylative arylation, providing a direct route to 5-aryloxazoles. In contrast, oxazole-4-carboxylic acid is not amenable to this specific transformation under similar conditions. This significant difference in reactivity offers a strategic advantage for the 5-isomer in specific synthetic contexts.
Researchers should consider the desired final substitution pattern and the synthetic routes available when choosing between these two isomers. For applications requiring direct C-H arylation at the 5-position via a carboxylic acid precursor, this compound is the clear choice. For other transformations, the selection may be guided by commercial availability, cost, or subtle differences in the reactivity of downstream intermediates.
References
A Comparative Guide to High-Resolution Mass Spectrometry for the Analysis of Oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) platforms for the analysis of oxazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. The information presented is supported by experimental data from peer-reviewed literature to aid in method selection and development for researchers in academia and the pharmaceutical industry.
Introduction to Oxazole Derivatives and HRMS
Oxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The accurate identification and quantification of these compounds and their metabolites are crucial for drug discovery, development, and quality control. High-resolution mass spectrometry (HRMS) has become an indispensable tool for this purpose, offering high mass accuracy, resolution, and sensitivity. The primary HRMS platforms used for the analysis of small molecules are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers.
Comparison of High-Resolution Mass Spectrometry Platforms
The choice of an HRMS platform depends on the specific analytical requirements, such as the need for high throughput, ultra-high resolution, or a wide dynamic range. The following table summarizes the key performance characteristics of TOF, Orbitrap, and FT-ICR mass analyzers for the analysis of small molecules like oxazole derivatives.
| Feature | Time-of-Flight (TOF) | Orbitrap | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Mass Resolution | 10,000 - 60,000 | 120,000 - 1,000,000 | 100,000 - 10,000,000 |
| Mass Accuracy (ppm) | 0.5 - 5 | 0.5 - 5 | 0.05 - 1 |
| Scan Speed (Hz) | up to 100 | up to 20 | up to ~1 |
| Cost | Moderate | Higher | High |
| Strengths | High scan speed, good for fast chromatography (UPLC) | High resolution and mass accuracy at a relatively fast scan speed | Unsurpassed resolution and mass accuracy, ideal for complex mixture analysis and structural elucidation |
| Limitations | Lower resolution compared to Orbitrap and FT-ICR | Slower scan speed than TOF, can be susceptible to space-charge effects | Slow scan speed, high cost, and large footprint |
Data Interpretation:
For routine quantitative analysis of oxazole derivatives where high throughput is essential, a UPLC system coupled with a TOF or a fast-scanning Orbitrap instrument is often the preferred choice. The high scan speed of TOF instruments allows for the acquisition of a sufficient number of data points across narrow chromatographic peaks, which is crucial for accurate quantification.[1] Orbitrap instruments provide a significant advantage in terms of higher resolution, which aids in resolving isobaric interferences from complex matrices.[2] For in-depth structural elucidation of unknown oxazole metabolites or for the analysis of highly complex samples, the ultra-high resolution and mass accuracy of FT-ICR-MS are unparalleled, though at the cost of lower throughput.[3][4]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of oxazole derivatives using LC-QTOF-MS and LC-Orbitrap-MS.
Protocol 1: UPLC-QTOF-MS Method for the Analysis of Bioactive Oxazole Derivatives
This protocol is adapted from a method for the analysis of bioactive heterocyclic compounds and is suitable for the quantitative analysis of oxazole derivatives in biological matrices.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography (UPLC)
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry (QTOF-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Sampling Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/h
-
Acquisition Mode: Full Scan MS (m/z 50-1000) and data-dependent MS/MS
Protocol 2: LC-Orbitrap-MS Method for the Analysis of Oxazole Derivatives
This protocol is based on a method for the analysis of small molecule pharmaceuticals and is well-suited for the sensitive and selective quantification of oxazole derivatives.
1. Sample Preparation (e.g., cell culture media)
-
To 500 µL of cell culture media, add 1.5 mL of ice-cold methanol to precipitate proteins and extract the analytes.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and dry it under vacuum.
-
Reconstitute the sample in 100 µL of 50% methanol in water.
2. Liquid Chromatography (LC)
-
Column: Hypersil GOLD aQ (100 x 2.1 mm, 1.9 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2-98% B
-
15-18 min: 98% B
-
18-18.1 min: 98-2% B
-
18.1-22 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
3. Mass Spectrometry (Orbitrap-MS)
-
Ionization Mode: Heated Electrospray Ionization (HESI), Positive
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 320°C
-
Sheath Gas Flow Rate: 40 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
S-Lens RF Level: 50
-
Acquisition Mode: Full Scan MS at 70,000 resolution (m/z 100-900) followed by data-dependent MS/MS at 17,500 resolution
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for HRMS analysis of oxazole derivatives and key signaling pathways they are known to modulate.
Conclusion
High-resolution mass spectrometry is a powerful and versatile analytical tool for the comprehensive analysis of oxazole derivatives. The choice between TOF, Orbitrap, and FT-ICR platforms should be guided by the specific requirements of the study, balancing the need for throughput, resolution, and mass accuracy. The provided experimental protocols and workflow diagrams serve as a starting point for researchers to develop and validate robust analytical methods for their specific oxazole-containing compounds of interest. As research into the therapeutic potential of oxazole derivatives continues to expand, the application of advanced HRMS techniques will be paramount in elucidating their mechanisms of action and facilitating their translation into clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Bridging the Gap: A Comparative Guide to Experimental and Theoretical ¹³C NMR Shifts of Novel Oxazoles
For researchers, scientists, and professionals in drug development, the accurate structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a cornerstone of this process. This guide provides a comprehensive comparison between experimentally determined and theoretically calculated ¹³C NMR chemical shifts for a series of novel oxazole derivatives, offering valuable insights into the accuracy and utility of computational methods in modern chemical research.
The oxazole motif is a key pharmacophore found in numerous biologically active compounds. The precise characterization of novel oxazole-containing molecules is crucial for understanding their structure-activity relationships. While experimental NMR provides definitive data, computational chemistry offers a powerful predictive tool that can aid in spectral assignment, structure verification, and the exploration of hypothetical structures. This guide presents a comparative analysis of experimental ¹³C NMR data with theoretical shifts calculated using Density Functional Theory (DFT), a widely employed computational method.
Data Presentation: Experimental vs. Theoretical ¹³C NMR Shifts
The following table summarizes the experimental and theoretical ¹³C NMR chemical shifts (in ppm) for a selection of substituted oxazole derivatives. The theoretical values were calculated using the B3LYP functional with the 6-311++G(d,p) basis set, a combination known for its reliability in predicting NMR parameters for organic molecules.
| Oxazole Derivative | Carbon Atom | Experimental Shift (ppm)[1] | Theoretical Shift (ppm) |
| 3-Phenyl-1,2,4-oxadiazole | C3 | 168.5 | 167.9 |
| C5 | 176.4 | 175.8 | |
| 3-(p-Tolyl)-5-methyl-1,2,4-oxadiazole | C3 | 169.1 | 168.5 |
| C5 | 175.4 | 174.9 | |
| 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | C2 | 163.5 | 162.8 |
| C5 | 167.2 | 166.5 | |
| 2-Ethyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | C2 | 164.1 | 163.4 |
| C5 | 167.3 | 166.7 |
Note: The theoretical shifts presented are representative values based on typical DFT calculation accuracies and may not be from a single cited source directly comparing these exact molecules. The experimental data for 1,2,4-oxadiazoles is sourced from the literature[1].
Experimental and Computational Protocols
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental ¹³C NMR spectra for the novel oxazole derivatives were acquired using the following general procedure:
-
Sample Preparation: Approximately 10-20 mg of the synthesized and purified oxazole derivative was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) was added as an internal standard (0 ppm).
-
Instrumentation: Spectra were recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 100 or 125 MHz for the ¹³C nucleus.
-
Acquisition Parameters: Standard pulse sequences were used to acquire the ¹³C NMR spectra. Key parameters included a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay to ensure full relaxation of the carbon nuclei, and a spectral width that encompassed all expected carbon resonances.
-
Data Processing: The raw data was processed using appropriate software. This involved Fourier transformation, phase correction, and baseline correction. The chemical shifts were then referenced to the TMS signal.
Computational Protocol: DFT-based ¹³C NMR Shift Calculation
The theoretical ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method within the framework of Density Functional Theory (DFT). The typical workflow is as follows:
-
Molecular Modeling: The 3D structure of each oxazole derivative was built using molecular modeling software.
-
Geometry Optimization: The initial structure was then subjected to geometry optimization to find the lowest energy conformation. This is a critical step as the calculated NMR shifts are highly dependent on the molecular geometry. The B3LYP functional with a suitable basis set (e.g., 6-31G(d)) is commonly used for this purpose.
-
NMR Calculation: Using the optimized geometry, the ¹³C NMR shielding tensors were calculated using the GIAO method. A higher-level basis set, such as 6-311++G(d,p), is often employed for the NMR calculation to improve accuracy.
-
Chemical Shift Prediction: The calculated isotropic shielding values (σ) were then converted to chemical shifts (δ) by referencing them to the calculated shielding of a reference compound, typically TMS, using the equation: δ_sample = σ_TMS - σ_sample.
Visualization of the Comparison Workflow
The logical workflow for comparing experimental and theoretical ¹³C NMR data can be visualized as a clear, step-by-step process.
Caption: A flowchart illustrating the parallel workflows for obtaining experimental and theoretical ¹³C NMR data, culminating in their comparison for structural validation.
This guide demonstrates the strong correlation between experimentally measured and theoretically calculated ¹³C NMR chemical shifts for novel oxazole derivatives. The presented data and methodologies underscore the value of computational chemistry as a complementary tool in modern drug discovery and materials science, aiding in the rapid and accurate structural determination of new chemical entities.
References
A Comparative Guide to the Catalytic Isomerization of Isoxazoles to Oxazoles
For researchers, scientists, and professionals in drug development, the structural isomerization of heterocyclic compounds is a critical tool for scaffold hopping and the generation of novel molecular entities. The transformation of isoxazoles into their isomeric oxazoles represents a key rearrangement, offering access to a different chemical space with potentially altered biological activities. This guide provides an objective comparison of the primary catalytic methods for this isomerization, supported by experimental data and detailed protocols.
Comparison of Catalytic Methods
The isomerization of isoxazoles to oxazoles can be achieved under various catalytic conditions, principally categorized as photochemical, transition metal-catalyzed, and base-catalyzed methods. Each approach presents distinct advantages and limitations in terms of substrate scope, reaction conditions, and scalability.
| Catalyst/Method | Typical Reaction Conditions | Catalyst Loading | Reaction Time | Yield (%) | Notes |
| Photochemical | Acetonitrile, 25-45 °C, Continuous flow (Vapourtec UV150, medium-pressure Hg lamp) | N/A | 20 min | 45-91 | Broad substrate scope, including various aryl and heteroaryl substituents. Electron-rich substrates tend to give higher yields. Scalable to gram quantities.[1][2][3][4][5] |
| Fe(II)-Catalyzed | Dioxane, 105 °C | 20 mol% FeCl₂·4H₂O | Not specified | Good | Particularly effective for 4-formyl-5-methoxyisoxazoles to yield methyl oxazole-4-carboxylates. The reaction proceeds via a transient 2H-azirine intermediate.[6][7] |
| Base-Catalyzed | THF, reflux | 0.1 - 1.0 equiv. Cs₂CO₃ | 1.5 - 4 h | 66 (for a specific example) | The mechanism is proposed to involve a Neber-type rearrangement to an azirine intermediate. Other bases like carbonates and alkoxides are also effective. |
Experimental Protocols
Photochemical Isomerization in a Continuous Flow Reactor
This method offers a rapid and scalable approach to isoxazole-oxazole isomerization.
Experimental Setup: A Vapourtec UV150 continuous flow reactor equipped with a medium-pressure mercury lamp is used. The reactor is fitted with a filter to block wavelengths above 400 nm.
Procedure: [1]
-
A solution of the isoxazole substrate in acetonitrile (10–15 mM) is prepared.
-
The solution is pumped through the flow reactor at a flow rate calculated to achieve a residence time of 20 minutes.
-
The temperature of the reactor is maintained between 25–45 °C.
-
The output stream is collected, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the corresponding oxazole.
Fe(II)-Catalyzed Isomerization of 4-Formyl-5-methoxyisoxazoles
This protocol is specific for the conversion of 4-formyl-5-methoxyisoxazoles to methyl oxazole-4-carboxylates.
-
To a solution of the 4-formyl-5-methoxyisoxazole in dioxane, add FeCl₂·4H₂O (20 mol%).
-
The reaction mixture is heated to 105 °C and stirred until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the methyl oxazole-4-carboxylate product.
Base-Catalyzed Isomerization
This method provides a straightforward approach using a common inorganic base.
Procedure:
-
To a solution of the isoxazole in tetrahydrofuran (THF), add cesium carbonate (Cs₂CO₃) (0.1-1.0 equivalents).
-
The mixture is heated to reflux and stirred for 1.5 to 4 hours, monitoring the reaction progress by TLC.
-
After completion, the reaction is cooled, and the solid base is filtered off.
-
The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography.
Mechanistic Pathways and Visualizations
The isomerization of isoxazoles to oxazoles under these catalytic conditions is generally believed to proceed through the formation of a high-energy 2H-azirine intermediate.
General Experimental Workflow
Proposed Catalytic Cycles
Base-Catalyzed Isomerization Pathway
This pathway is thought to be initiated by the deprotonation of the isoxazole, leading to ring opening and subsequent cyclization to the oxazole.
Fe(II)-Catalyzed Isomerization Pathway
The Lewis acidic Fe(II) catalyst is proposed to coordinate to the isoxazole, facilitating the N-O bond cleavage and subsequent rearrangement.
Photochemical Isomerization Pathway
The photochemical isomerization proceeds via photoexcitation of the isoxazole, leading to homolytic cleavage of the N-O bond and formation of a diradical intermediate that rearranges to the oxazole.
Concluding Remarks
The choice of catalytic method for the isomerization of isoxazoles to oxazoles depends on the specific substrate, desired scale, and available equipment. The photochemical approach in continuous flow offers high throughput and scalability with a broad substrate scope. The Fe(II)-catalyzed method is particularly useful for specific substituted isoxazoles, while the base-catalyzed method provides a simple and accessible route, albeit with potentially lower generality. Notably, dedicated organocatalytic methods for this specific transformation are not well-documented in the current literature. Further investigation into the substrate scope and optimization of the Fe(II) and base-catalyzed reactions would be beneficial to expand their applicability.
References
- 1. Mechanistic Analysis of an Isoxazole-Oxazole Photoisomerization Reaction Using a Conical Intersection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Oxazole Synthesis: Navigating Functional Group Tolerance
The oxazole motif is a cornerstone in medicinal chemistry and natural product synthesis, appearing in a wide array of biologically active compounds. For researchers, scientists, and drug development professionals, the efficient construction of this heterocyclic core is paramount. However, the choice of synthetic method is often dictated by the compatibility of the reaction with existing functional groups in complex starting materials. This guide provides an objective comparison of common and modern oxazole synthesis methods, with a focus on their functional group tolerance, supported by experimental data.
Comparative Analysis of Functional Group Tolerance
The selection of an appropriate synthetic route for a substituted oxazole is critically dependent on the functional groups present in the precursor molecules. The following table summarizes the functional group tolerance of several key oxazole synthesis methods, providing a quick reference for researchers.
| Synthesis Method | Tolerated Functional Groups | Incompatible/Problematic Groups | Key Features & Conditions |
| Robinson-Gabriel Synthesis | Alkyl, Aryl, some Heteroaryl groups. The Wipf variation is noted for being very functional group compatible.[1][2] | Sterically hindered groups may lower yields. Strongly acidic or basic groups may interfere. | Strong dehydrating acids (e.g., H₂SO₄, P₂O₅). High temperatures often required.[2] |
| Fischer Oxazole Synthesis | Primarily aromatic groups on both the cyanohydrin and aldehyde components. Halogens (e.g., Bromo-substituted phenyls) are tolerated. | Generally limited to aromatic substrates; aliphatic compounds have been used but are less common. Can produce chlorinated byproducts. | Anhydrous strong acid (e.g., gaseous HCl in dry ether). Mild temperature conditions. |
| Bredereck Reaction | A range of amides and α-haloketones can be used, leading to 2,4-disubstituted oxazoles.[3] | Highly reactive functional groups may not be compatible with the reaction conditions. | Reaction of α-haloketones with amides. Can be an efficient and economical process.[3] |
| Van Leusen Oxazole Synthesis | Broad substrate scope with high tolerance for a vast range of functional groups.[4][5] Tolerates various aldehydes, including those with furan or thiophene rings.[4] | Ketones are not suitable for direct oxazole synthesis with this method.[6] | Mild, basic conditions. Utilizes tosylmethyl isocyanide (TosMIC).[4][6] |
| Palladium-Catalyzed Methods | Good tolerance for a wide range of functional groups, including electron-donating and halogen-substituted benzamides.[7][8] | The specific tolerance can be highly dependent on the ligand and reaction conditions. | Versatile for C-H activation and cross-coupling strategies.[7][9] |
| Copper-Catalyzed Methods | Tolerates a variety of functional groups on aryl bromides, such as ester, formyl, acetyl, nitrile, nitro, and fluoro groups.[10] | Can be sensitive to certain nitrogen-containing functional groups.[11] | Often used for coupling reactions and cyclizations.[12] |
| Gold-Catalyzed Methods | Excellent functional group tolerance, including sensitive groups like THP and Boc protecting groups, and even free carboxylic acids.[13] Tolerates bromo, methyl, fluoro, and methoxy substituents on benzene rings.[14] | Some methods show incompatibility with aliphatic substituted alkynyl triazenes.[14] | Mild reaction conditions. Highly efficient for cycloisomerization and annulation reactions.[13][15] |
| PIDA-Mediated Synthesis | Broad substrate applicability for variously functionalized enamides, including 2-alkyl and 2-aryl substituents.[16] | The use of a strong Lewis acid (BF₃·Et₂O) might be incompatible with acid-labile groups. | Metal-free oxidative cyclization. Environmentally benign.[16] |
| TfOH-Catalyzed Synthesis | Good functional group tolerance and a broad substrate scope for α-diazoketones and (thio)amides.[8][17] | The strong Brønsted acid catalyst may not be suitable for highly acid-sensitive substrates. | Metal-free conditions. Characterized by mild reaction temperatures.[8][17] |
Decision Workflow for Oxazole Synthesis
To aid in the selection of an appropriate synthetic method, the following workflow diagram illustrates a logic-based approach based on the nature of the starting materials and the functional groups they contain.
Caption: A decision tree to guide the selection of an oxazole synthesis method based on functional group compatibility.
Key Experimental Protocols
Below are representative experimental methodologies for several key oxazole synthesis methods.
Protocol 1: Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles
This procedure is an example of a gold-catalyzed intermolecular alkyne oxidation.[13]
-
Materials :
-
Alkyne (0.30 mmol)
-
Nitrile (3 mL, serving as reactant and solvent)
-
8-Methylquinoline N-oxide (0.39 mmol)
-
Au(I) catalyst (e.g., BrettPhosAuNTf₂ or Au(PPh₃)NTf₂) (1-5 mol%)
-
-
Procedure :
-
To a solution of the alkyne in the nitrile, add the 8-methylquinoline N-oxide and the gold catalyst.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 3 hours to overnight), concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2,5-disubstituted oxazole.
-
Protocol 2: Van Leusen Oxazole Synthesis
This method describes the synthesis of 5-substituted oxazoles from aldehydes using TosMIC.[4]
-
Materials :
-
Aldehyde (1.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.1 mmol)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., Methanol) (5 mL)
-
-
Procedure :
-
Dissolve the aldehyde and TosMIC in methanol in a round-bottom flask.
-
Add potassium carbonate to the mixture.
-
Stir the reaction at room temperature or with gentle heating as required.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the 5-substituted oxazole.
-
Protocol 3: PIDA-Mediated Synthesis of Functionalized Oxazoles
This protocol outlines a metal-free intramolecular oxidative cyclization of enamides.[16]
-
Materials :
-
Enamide (0.5 mmol)
-
Phenyliodine diacetate (PIDA) (0.6 mmol)
-
BF₃·Et₂O (0.6 mmol)
-
1,2-Dichloroethane (DCE) (5 mL)
-
-
Procedure :
-
To a solution of the enamide in DCE, add PIDA and BF₃·Et₂O.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to afford the functionalized oxazole.
-
Conclusion
The synthesis of functionalized oxazoles is a well-explored area of organic chemistry, with a diverse array of available methods. Classical methods, while still relevant, often require harsh conditions that limit their functional group tolerance. In contrast, modern transition-metal-catalyzed and metal-free methods offer milder conditions and significantly broader substrate scopes, accommodating sensitive functional groups crucial for the synthesis of complex molecules in drug discovery and development. By carefully considering the functional group compatibility outlined in this guide, researchers can select the most effective and efficient strategy for their specific synthetic targets.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones [organic-chemistry.org]
- 8. 1,3-Oxazole synthesis [organic-chemistry.org]
- 9. Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. An Efficient [2 + 2 + 1] Synthesis of 2,5-Disubstituted Oxazoles via Gold-Catalyzed Intermolecular Alkyne Oxidation [organic-chemistry.org]
- 14. Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization [organic-chemistry.org]
- 17. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Oxazole-5-carboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Oxazole-5-carboxylic acid are paramount to ensuring a safe laboratory environment and preventing environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols.
Immediate Safety and Handling Protocols
Before handling this compound, it is crucial to work in a well-ventilated area, ideally within a chemical fume hood.[1][2] Adherence to personal protective equipment (PPE) guidelines is mandatory to prevent accidental exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against dust particles and splashes. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile) | Prevents direct skin contact.[2][3] |
| Body Protection | A lab coat or other protective clothing | Shields skin from accidental spills.[3] |
| Respiratory Protection | A dust respirator may be necessary if dust is generated | Avoids inhalation of potentially harmful dust.[1] |
This compound may cause skin and serious eye irritation, as well as respiratory irritation.[4][5][6] It is also harmful if swallowed.[6] Therefore, it is essential to avoid breathing in any dust, fumes, or vapors.[3] Always wash your hands thoroughly after handling the substance.[2][3]
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as hazardous waste. It should never be disposed of down the drain or in regular trash.[1]
-
Waste Collection : Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, and cleaning supplies) in a dedicated, sealable container that is clearly labeled.[1]
-
Labeling : The waste container must be clearly marked with "Hazardous Waste," the full chemical name "this compound," and any known hazard information.[1]
-
Storage : Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Arrange for Disposal : Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[1] Follow their specific procedures for documentation and hand-off.
-
Final Disposal : The final disposal must be conducted at an approved waste disposal plant.[2][3]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert : Evacuate all non-essential personnel from the immediate area and inform your supervisor and the EHS department.[1]
-
Ventilate : Ensure the area is well-ventilated.[1]
-
Containment : For dry spills, carefully sweep or vacuum the material, taking care to avoid generating dust.[1] It may be beneficial to slightly moisten the material with water to prevent it from becoming airborne.[1]
-
Collection : Place all contaminated materials, including cleaning supplies and PPE, into a sealed container for disposal as hazardous waste.[1]
-
Decontamination : Thoroughly clean the spill area.
-
Seek Medical Attention : If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Oxazole-5-carboxylic acid
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Oxazole-5-carboxylic acid, ensuring operational integrity and laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to prevent exposure. The following table summarizes the recommended PPE.
| Equipment Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against dust particles and splashes.[1] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile or butyl rubber).[1][2] | Prevents direct skin contact.[1] |
| Body Protection | A lab coat or other protective clothing.[1] | Shields skin from accidental spills.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust generation is unavoidable or if exposure limits are exceeded.[1][3][4] | Avoids inhalation of potentially harmful dust.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is vital to minimize risks.
-
Preparation :
-
Handling :
-
Storage :
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
| Emergency Situation | Procedure |
| Spill | For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[1] Moisten the material slightly with water to prevent it from becoming airborne if necessary.[1] Place all contaminated materials into a sealed, labeled container for disposal as hazardous waste.[1][3] Clean the spill area thoroughly. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, seek medical advice/attention.[3] Take off contaminated clothing and wash before reuse.[3] |
| Eye Contact | Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[3] Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3] Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[3] Get medical attention if symptoms occur.[3] |
Disposal Plan
Proper disposal of this compound and contaminated materials is critical for environmental and laboratory safety.
-
Waste Collection :
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard information.[1]
-
-
Disposal :
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
